(2,5-Dichloropentyl)ammonium chloride
Description
The exact mass of the compound 2,5-dichloropentan-1-amine Hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
62922-45-6 |
|---|---|
Molecular Formula |
C5H11Cl3N- |
Molecular Weight |
191.50 g/mol |
IUPAC Name |
2,5-dichloropentan-1-amine chloride |
InChI |
InChI=1S/C5H11Cl2N.ClH/c6-3-1-2-5(7)4-8;/h5H,1-4,8H2;1H/p-1 |
InChI Key |
ATGSLQBVSZNJMT-UHFFFAOYSA-M |
Canonical SMILES |
C(CC(CN)Cl)CCl.Cl |
Pictograms |
Irritant |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (2,5-Dichloropentyl)ammonium chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for (2,5-Dichloropentyl)ammonium chloride, a molecule of interest for various research and development applications. Due to the absence of a directly published synthesis method, this document outlines a plausible multi-step synthetic route based on established organic chemistry principles and supported by literature precedents for analogous transformations. The guide includes detailed, constructed experimental protocols, a summary of expected quantitative data, and a visualization of the synthetic workflow.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a four-step sequence starting from the readily available 1,4-dichlorobutane. The proposed route involves the formation of a nitrile intermediate, followed by a selective chlorination and subsequent reduction to the desired amine, which is then converted to its hydrochloride salt.
Figure 1: Proposed synthetic workflow for this compound.
Data Presentation
The following table summarizes the key transformations and expected outcomes for the proposed synthesis. The data is compiled from analogous reactions found in the chemical literature and should be considered as a guideline for optimization.
| Step | Reaction | Reagents & Conditions | Expected Yield (%) | Reference for Analogy |
| 1 | Nucleophilic Substitution | 1,4-Dichlorobutane, NaCN, Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide), 80-85°C | 85-95 | [1] |
| 2 | α-Chlorination | 5-Chloropentanenitrile, Sulfuryl chloride (SO2Cl2) or N-Chlorosuccinimide (NCS), Radical initiator (optional), Reflux | 60-80 | [2][3] |
| 3 | Nitrile Reduction | 2,5-Dichloropentanenitrile, Lithium aluminum hydride (LiAlH4) in THF or Borane dimethyl sulfide complex (BMS) | 70-90 | [1][4][5] |
| 4 | Salt Formation | 2,5-Dichloropentylamine, HCl in a suitable solvent (e.g., diethyl ether, methanol) | >95 | Standard Procedure |
Experimental Protocols
The following protocols are constructed based on general procedures for similar chemical transformations. Researchers should perform appropriate safety assessments and small-scale trials before scaling up.
Step 1: Synthesis of 5-Chloropentanenitrile
This procedure is adapted from a patent describing the synthesis of 5-chlorovaleronitrile from 1,4-dichlorobutane.[1]
Materials:
-
1,4-Dichlorobutane
-
Sodium cyanide (NaCN)
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Water
-
Organic solvent (e.g., toluene or the excess 1,4-dichlorobutane itself)
Procedure:
-
In a well-ventilated fume hood, a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a dropping funnel is charged with 1,4-dichlorobutane and a catalytic amount of tetrabutylammonium bromide.
-
The mixture is heated to 80-85°C with vigorous stirring.
-
A solution of sodium cyanide in water is added dropwise to the reaction mixture over a period of several hours. The rate of addition should be controlled to maintain the reaction temperature.
-
After the addition is complete, the reaction mixture is stirred at 80-85°C for an additional 1-2 hours to ensure complete reaction.
-
The mixture is cooled to room temperature, and the organic and aqueous layers are separated.
-
The organic layer, containing the 5-chloropentanenitrile, is washed with water and brine.
-
The crude product is purified by vacuum distillation to yield pure 5-chloropentanenitrile.
Step 2: Synthesis of 2,5-Dichloropentanenitrile
This protocol is a general procedure for the α-chlorination of nitriles, using sulfuryl chloride as the chlorinating agent.[2][3]
Materials:
-
5-Chloropentanenitrile
-
Sulfuryl chloride (SO2Cl2)
-
Radical initiator (e.g., benzoyl peroxide or AIBN, optional)
-
Inert solvent (e.g., carbon tetrachloride or dichloroethane)
Procedure:
-
To a solution of 5-chloropentanenitrile in a suitable inert solvent, a catalytic amount of a radical initiator is added (this may not be necessary as thermal initiation can also be effective).
-
The mixture is heated to reflux.
-
Sulfuryl chloride is added dropwise to the refluxing solution. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.
-
The progress of the reaction is monitored by a suitable technique (e.g., GC or TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent and any unreacted sulfuryl chloride are carefully removed by distillation.
-
The resulting crude 2,5-dichloropentanenitrile is then purified by vacuum distillation.
Step 3: Synthesis of 2,5-Dichloropentylamine
This procedure is a general method for the reduction of nitriles to primary amines using lithium aluminum hydride.[1][4][5]
Materials:
-
2,5-Dichloropentanenitrile
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (THF)
-
Sulfuric acid or Rochelle's salt solution for workup
Procedure:
-
A flame-dried reaction flask under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride in anhydrous THF.
-
The suspension is cooled in an ice bath.
-
A solution of 2,5-dichloropentanenitrile in anhydrous THF is added dropwise to the LiAlH4 suspension at a rate that maintains the internal temperature below 10°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for several hours or until the reaction is complete (monitored by TLC or GC).
-
The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup).
-
The resulting precipitate (aluminum salts) is filtered off, and the filter cake is washed with THF.
-
The combined filtrate is dried over anhydrous sodium sulfate or magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude 2,5-dichloropentylamine. Further purification can be achieved by vacuum distillation.
Step 4: Synthesis of this compound
This is a standard procedure for the formation of an amine hydrochloride salt.
Materials:
-
2,5-Dichloropentylamine
-
Anhydrous diethyl ether or methanol
-
Anhydrous hydrogen chloride (gas or a solution in a suitable solvent)
Procedure:
-
The crude or purified 2,5-dichloropentylamine is dissolved in anhydrous diethyl ether or methanol.
-
The solution is cooled in an ice bath.
-
Anhydrous hydrogen chloride gas is bubbled through the solution, or a solution of HCl in a suitable solvent is added dropwise until the precipitation of the ammonium salt is complete.
-
The resulting white precipitate of this compound is collected by filtration.
-
The solid is washed with cold, anhydrous diethyl ether and dried under vacuum to yield the final product.
Mandatory Visualization
The following diagram illustrates the logical workflow of the proposed synthesis, highlighting the key transformations and intermediates.
Figure 2: Logical workflow of the synthesis.
This technical guide provides a robust starting point for the synthesis of this compound. The outlined procedures, while constructed from analogous reactions, offer a clear and logical pathway for researchers to pursue the synthesis of this target molecule. It is recommended that each step be carefully optimized to achieve the best possible yields and purity.
References
- 1. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 2. EP0518412A1 - Process for the alpha-chlorination of phenylacetonitriles - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 5. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of (2,5-Dichloropentyl)ammonium chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2,5-Dichloropentyl)ammonium chloride is a halogenated alkylammonium salt. This technical guide provides a comprehensive overview of its known physicochemical properties, compiled from available chemical data sources. The document is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis and drug development. The guide includes a summary of quantitative data, a generalized experimental protocol for its synthesis, and a visualization of the synthetic workflow.
Physicochemical Properties
The physicochemical properties of this compound and its corresponding free base, 2,5-dichloropentylamine, are summarized below. These properties are essential for understanding the compound's behavior in various chemical and biological systems.
Quantitative Data Summary
| Property | This compound | 2,5-Dichloropentylamine (Free Base) |
| CAS Number | 62922-45-6 | 108766-06-9 |
| Molecular Formula | C₅H₁₂Cl₃N | C₅H₁₁Cl₂N |
| Molecular Weight | 192.51 g/mol | 156.05 g/mol |
| Melting Point | 148-151 °C | Not available |
| Boiling Point | Not available | 214 °C |
| Density | Not available | 1.131 g/cm³ |
| Water Solubility | 302 g/L | Not available |
| Flash Point | Not available | 83 °C |
| pKa (Predicted) | Not available | 8.18 ± 0.10 |
Experimental Protocols
Synthesis of this compound
Stage 1: Dichlorination of a Pentylamine Derivative
The synthesis would likely start from a protected pentylamine or a precursor that can be converted to an amine. A plausible route involves the selective chlorination of a pentane backbone. Reagents such as N-chlorosuccinimide (NCS) in the presence of a radical initiator or other chlorinating agents could be employed. The selectivity of the chlorination at the 2 and 5 positions would be a critical challenge to overcome, potentially requiring a multi-step synthesis involving the introduction of directing groups.
An alternative approach could involve starting with a precursor that already contains the desired chloro-substituents, which is then converted to the amine.
Stage 2: Formation of the Ammonium Chloride Salt
Once 2,5-dichloropentylamine (the free base) is synthesized and purified, it can be converted to its hydrochloride salt. This is typically achieved by dissolving the free base in a suitable organic solvent, such as diethyl ether or isopropanol, and then treating it with a solution of hydrochloric acid (e.g., HCl in ether or gaseous HCl). The this compound will precipitate out of the solution and can then be collected by filtration, washed with a cold solvent, and dried under vacuum.
Mandatory Visualizations
Generalized Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound.
Caption: Generalized workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
As of the date of this guide, no specific studies on the biological activity or the associated signaling pathways of this compound have been identified in the reviewed scientific literature. Quaternary ammonium compounds, as a broad class, are known to exhibit diverse biological activities, including antimicrobial and cytotoxic effects. However, the specific biological profile of this compound remains to be elucidated through dedicated research.
Conclusion
This technical guide provides the currently available physicochemical data for this compound. While key properties such as molecular weight, melting point, and solubility are documented, a detailed experimental protocol for its synthesis and information on its biological activity are lacking in the public domain. The provided generalized synthetic workflow offers a conceptual framework for its preparation. Further research is required to fully characterize this compound and to explore its potential applications in medicinal chemistry and other scientific fields.
(2,5-Dichloropentyl)ammonium chloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Identification and Properties
(2,5-Dichloropentyl)ammonium chloride, systematically known as 2,5-dichloropentan-1-amine hydrochloride, is a chemical compound with significant potential in medicinal chemistry and biochemical research. Its utility primarily lies in its role as a versatile building block for the synthesis of more complex molecules.
Chemical Identifiers
A crucial aspect of handling and researching any chemical compound is its accurate identification. The primary identifiers for this compound are its CAS number and its systematic IUPAC name.
| Identifier | Value |
| CAS Number | 62922-45-6[1] |
| IUPAC Name | 2,5-dichloropentan-1-amine;hydrochloride[1] |
| Synonyms | This compound, 2,5-Dichloroamylamine hydrochloride, 2,5-Dichloropentylamine HCl[2][3][4] |
| Molecular Formula | C₅H₁₂Cl₃N[2] |
| Molecular Weight | 192.51 g/mol |
| InChI Key | ATGSLQBVSZNJMT-UHFFFAOYSA-N[2] |
Physicochemical Properties
The physicochemical properties of this compound are essential for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Melting Point | 148-151 °C | ChemicalBook |
| Water Solubility | 302 g/L | ChemicalBook |
| Appearance | White to off-white crystalline powder | ChemicalBook |
| Storage | Sealed in a dry environment at room temperature | ChemicalBook |
Synthesis and Manufacturing
The primary synthetic route to this compound involves a two-step process starting from pentan-1-amine. This process is adaptable for both laboratory-scale synthesis and industrial production.[1]
Synthetic Pathway Overview
The synthesis can be logically broken down into two main stages: the selective dichlorination of the pentylamine backbone followed by the formation of the hydrochloride salt.
Detailed Experimental Protocol: Laboratory Scale
Step 1: Dichlorination of Pentan-1-amine
-
In a well-ventilated fume hood, dissolve pentan-1-amine in a suitable inert solvent (e.g., dichloromethane) in a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a reflux condenser.
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), dropwise to the cooled solution while maintaining the temperature below 10°C. The molar ratio of the chlorinating agent to the amine should be carefully controlled to favor dichlorination.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 2,5-dichloropentan-1-amine.
Step 2: Formation of the Hydrochloride Salt
-
Dissolve the crude 2,5-dichloropentan-1-amine in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring.
-
A white precipitate of this compound will form.
-
Collect the precipitate by vacuum filtration, wash it with cold diethyl ether, and dry it under vacuum to yield the final product.
Analytical Characterization
To ensure the purity and confirm the identity of the synthesized this compound, a combination of analytical techniques is employed.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for confirming the structure of the molecule by identifying the chemical environment of the hydrogen and carbon atoms. For amine hydrochlorides, solid-state ³⁵Cl NMR can also be a powerful tool for structural characterization and identifying polymorphs.
-
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the molecular weight and fragmentation pattern of the free amine (2,5-dichloropentan-1-amine) after appropriate sample preparation.[5]
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the final product. A typical setup would involve a C18 reverse-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of the synthesis reaction.
The following diagram illustrates a general workflow for the analytical characterization of the compound.
Biological Activity and Potential Applications
While specific signaling pathways and detailed mechanisms of action for this compound are not extensively documented in publicly available literature, its structural features suggest several areas of potential biological relevance.
Role as a Synthetic Intermediate
The primary and most well-documented application of this compound is as an intermediate in organic synthesis. The presence of two chlorine atoms and a primary amine group provides multiple reactive sites for further chemical modifications, making it a valuable precursor for the synthesis of a variety of more complex molecules with potential therapeutic applications.
Potential as a Bioactive Molecule
Alkylating agents, which this compound can be considered a precursor to, are a class of compounds that can form covalent bonds with biological macromolecules such as DNA. This interaction can lead to cytotoxicity and is a mechanism of action for some anticancer drugs. The dichloro- functionality of this molecule makes it a candidate for investigation in this area.
Research Directions
Further research is warranted to explore the specific biological activities of this compound and its derivatives. Potential areas of investigation include:
-
Anticancer Activity: Screening the compound and its derivatives for cytotoxic effects against various cancer cell lines.
-
Enzyme Inhibition: Investigating its potential to inhibit specific enzymes, given its reactive functional groups.
-
Neuropharmacology: Exploring its effects on the central nervous system, as many amine-containing compounds exhibit neurological activity.
The following diagram outlines a logical progression for investigating the biological potential of this compound.
Safety and Handling
Based on the GHS classification, this compound is classified as a substance that can cause skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3).[6] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable chemical intermediate with potential for further exploration in drug discovery and development. This guide provides a comprehensive overview of its identification, synthesis, characterization, and potential biological applications. Further research into its specific mechanisms of action and biological targets is encouraged to fully elucidate its therapeutic potential.
References
- 1. 2,5-dichloropentan-1-amine Hydrochloride | 62922-45-6 | Benchchem [benchchem.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. 62922-45-6(2,5-Dichloroamylamine Hydrochloride) | Kuujia.com [nl.kuujia.com]
- 4. 2,5-二氯-1-戊胺盐酸盐,2,5-二氯-1-戊胺盐酸盐物化性质,2,5-二氯-1-戊胺盐酸盐用途_IDOCHEM,爱度化工网—专业的化工词典搜索引擎 [idochem.com]
- 5. 2,5-Dichloropentylamine | C5H11Cl2N | CID 533936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. safety.nchu.edu.tw [safety.nchu.edu.tw]
In-depth Technical Guide: Spectral and Experimental Data for (2,5-Dichloropentyl)ammonium chloride
A comprehensive search for publicly available spectral data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) and associated experimental protocols for (2,5-Dichloropentyl)ammonium chloride did not yield specific results for this compound. The scientific literature and spectral databases readily accessible do not contain the requested characterization data.
This guide is intended for researchers, scientists, and drug development professionals. In the absence of direct data, this document outlines the general principles and expected methodologies for the spectral analysis of such a compound, should it be synthesized or become available. It also provides a logical workflow for its characterization.
Data Presentation
As no quantitative data is publicly available for this compound, the following tables are presented as templates for data organization once the compound is analyzed.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| Predicted Range | Predicted Pattern | Expected Protons | Predicted Value | Proton Environment |
| ~3.5 - 4.0 | m | 1H | - | H-2 |
| ~3.5 - 4.0 | m | 2H | - | H-5 |
| ~3.0 - 3.4 | m | 2H | - | H-1 |
| ~1.6 - 2.2 | m | 4H | - | H-3, H-4 |
| Variable | br s | 3H | - | -NH₃⁺ |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Predicted Range | Carbon Environment |
| ~60 - 70 | C-2 |
| ~45 - 55 | C-5 |
| ~40 - 50 | C-1 |
| ~30 - 40 | C-3 |
| ~20 - 30 | C-4 |
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Predicted Range | Expected Intensity | Vibrational Mode |
| 3200 - 2800 | Strong, Broad | N-H stretch (Ammonium) |
| 2960 - 2850 | Medium-Strong | C-H stretch (Aliphatic) |
| 1600 - 1500 | Medium | N-H bend (Ammonium) |
| 800 - 600 | Strong | C-Cl stretch |
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| Predicted Value | Expected Intensity | Fragment Ion |
| [M-Cl]⁺ | - | Molecular Ion minus Chlorine |
| [M-HCl]⁺ | - | Molecular Ion minus HCl |
| Other Fragments | - | Characteristic fragmentation patterns |
Experimental Protocols
The following are generalized experimental protocols that would be suitable for the acquisition of spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). The choice of solvent will depend on the solubility of the compound. Add a small amount of a reference standard, such as tetramethylsilane (TMS) or a suitable alternative for aqueous solutions.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) will be necessary. Due to the lower natural abundance of ¹³C, a significantly larger number of scans and a longer acquisition time will be required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts relative to the reference standard.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample using an appropriate technique. For a solid sample, this could involve creating a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or the pure KBr pellet/clean ATR crystal) should be recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes within the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be appropriate for this type of polar, non-volatile compound. The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused directly or injected via a liquid chromatography system.
-
Instrumentation: Employ a mass spectrometer capable of providing accurate mass measurements, such as a Time-of-Flight (TOF), Orbitrap, or Quadrupole mass analyzer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule or the cation. Obtain a full scan mass spectrum to identify the molecular ion and major fragment ions. If necessary, perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and aid in structural elucidation.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the observed ions. Analyze the isotopic pattern, particularly for the presence of chlorine atoms (³⁵Cl and ³⁷Cl), to confirm the elemental composition of the ions.
Mandatory Visualization
The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel or uncharacterized compound such as this compound.
Caption: Logical workflow for the spectroscopic characterization of this compound.
Technical Guide: Solubility and Stability of (2,5-Dichloropentyl)ammonium chloride
Disclaimer: Publicly available data on the solubility and stability of (2,5-Dichloropentyl)ammonium chloride is scarce. This guide provides a comprehensive overview based on the known properties of structurally related compounds, such as ammonium chloride and other quaternary ammonium compounds (QACs). The experimental protocols detailed herein are proposed methodologies for characterizing the target compound and should be adapted as necessary based on empirical findings.
Introduction
This compound is an organic salt with the chemical formula C₅H₁₂Cl₃N[1]. As a member of the quaternary ammonium compound family, it holds potential for applications in various fields, including as an intermediate in pharmaceutical synthesis or as a biocidal agent, similar to other QACs. A thorough understanding of its solubility and stability is paramount for its effective formulation, storage, and application, as well as for assessing its environmental fate and toxicological profile. This document outlines the known properties of this compound and provides a framework for its comprehensive evaluation.
Chemical Identity:
-
IUPAC Name: this compound
-
Synonyms: 2,5-Dichloropentylamine HCl, 2,5-Dichloroamylamine hydrochloride[1]
-
CAS Number: 62922-45-6[1]
-
Molecular Formula: C₅H₁₂Cl₃N[1]
Solubility Profile
Reference Data: Solubility of Ammonium Chloride (NH₄Cl)
The solubility of ammonium chloride in water is high and strongly dependent on temperature[2][3][4]. It is also soluble in several polar organic solvents[3][5][6].
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Water | 0 | 29.4[3] |
| Water | 25 | 38.3[3] |
| Water | 100 | 74.1[3] |
| Ethanol | 19 | 0.6[7] |
| Methanol | 19 | 3.35[7] |
| Glycerol | - | 9.7[7] |
Proposed Experimental Protocol for Solubility Determination
This protocol outlines a method for determining the solubility of this compound in various solvents at different temperatures.
Objective: To quantify the solubility of this compound in water, ethanol, and methanol at 25°C and 40°C.
Materials:
-
This compound
-
Deionized water
-
Ethanol (anhydrous)
-
Methanol (anhydrous)
-
Thermostatic shaker bath
-
Analytical balance
-
Centrifuge
-
HPLC-MS/MS system or other suitable quantitative analytical instrument
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to separate vials containing a known volume (e.g., 10 mL) of each solvent (water, ethanol, methanol).
-
Place the vials in a thermostatic shaker bath set to the desired temperature (25°C or 40°C).
-
Equilibrate the samples for a minimum of 24 hours to ensure saturation.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for 2 hours to let undissolved solid settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.
-
Filter the supernatant through a 0.22 µm syringe filter into a pre-weighed volumetric flask.
-
Dilute the filtered solution to a known volume with the appropriate solvent.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound in each solvent.
-
Analyze the diluted samples and calibration standards using a validated analytical method, such as HPLC-MS/MS.
-
Determine the concentration of the compound in the diluted samples from the calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in g/100 mL or mol/L.
-
Caption: Workflow for determining the solubility of the target compound.
Stability Profile
The stability of this compound will be influenced by factors such as temperature, pH, and light. As an alkyl halide, it may be susceptible to hydrolysis, and as an ammonium salt, its stability in solution could be pH-dependent.
Reference Data: Stability of Ammonium Chloride (NH₄Cl)
Ammonium chloride is stable under normal storage conditions[6]. However, upon strong heating (above 338°C), it undergoes thermal decomposition, reversibly dissociating into ammonia (NH₃) and hydrogen chloride (HCl) gas[8][9][10]. Solutions of ammonium chloride are mildly acidic, with a 5% solution having a pH between 4.6 and 6.0, due to the hydrolysis of the ammonium ion[4][8]. While generally stable in solution, prolonged storage, especially if not in a sealed container, can lead to changes in concentration and pH[8].
Proposed Experimental Protocol for Stability Assessment
This protocol is designed to evaluate the stability of this compound under various environmental conditions, following principles from pharmaceutical stability testing guidelines[11][12][13][14].
Objective: To assess the stability of this compound in solid and solution forms under accelerated and long-term storage conditions.
Materials:
-
This compound
-
Buffer solutions (e.g., pH 4, 7, 9)
-
Deionized water
-
Stability chambers with controlled temperature and humidity (e.g., 25°C/60% RH, 40°C/75% RH)
-
Photostability chamber
-
HPLC-MS/MS system with a validated stability-indicating method
-
Glass vials with appropriate closures
Procedure:
-
Sample Preparation:
-
Solid State: Place a known quantity of the solid compound in glass vials.
-
Solution State: Prepare solutions of known concentration in deionized water and at pH 4, 7, and 9. Transfer to separate glass vials.
-
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Photostability: Expose samples to light conditions as specified by ICH Q1B guidelines.
-
-
Testing Schedule:
-
Accelerated: Test at time 0, 1, 3, and 6 months.
-
Long-Term: Test at time 0, 3, 6, 9, 12, 18, and 24 months.
-
-
Analytical Testing:
-
At each time point, withdraw samples and analyze them using a validated stability-indicating HPLC-MS/MS method.
-
The method must be able to separate the parent compound from potential degradation products.
-
Monitor for:
-
Assay of this compound.
-
Appearance of degradation products.
-
Changes in physical appearance (e.g., color).
-
Changes in pH of the solutions.
-
-
Caption: Logical workflow for stability testing of the target compound.
Potential Degradation Pathways
The structure of this compound suggests several potential degradation pathways.
-
Hydrolysis: The chloro-substituents on the pentyl chain are susceptible to nucleophilic substitution by water (hydrolysis), which would lead to the formation of hydroxy- and potentially dihydroxy-pentylammonium chloride. This reaction is a common degradation pathway for alkyl halides[15][16][17][18].
-
Biodegradation: In environmental systems, microorganisms may degrade the compound. The degradation of chlorinated organic compounds can occur under both aerobic and anaerobic conditions[19][20][21]. Aerobic pathways often involve oxygenases that can initiate the dehalogenation process, while anaerobic pathways may involve reductive dehalogenation.
Caption: Potential chemical and biological degradation routes.
Conclusion
While specific experimental data for this compound is not currently available, this guide provides a robust framework for its characterization based on the known properties of related chemical structures. The proposed protocols for solubility and stability testing will enable researchers to generate the necessary data for its development and application. Understanding these core properties is essential for ensuring the quality, efficacy, and safety of any potential product containing this compound. Further research is required to elucidate its precise physicochemical characteristics and degradation pathways.
References
- 1. pschemicals.com [pschemicals.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Ammonium chloride - Sciencemadness Wiki [sciencemadness.org]
- 4. Ammonium Chloride CAS 12125-02-9 I GLindia Chemicals [glindiachemicals.com]
- 5. archemco.com [archemco.com]
- 6. Ammonium chloride | 12125-02-9 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. Ammonium chloride - Wikipedia [en.wikipedia.org]
- 9. echemi.com [echemi.com]
- 10. docsity.com [docsity.com]
- 11. japsonline.com [japsonline.com]
- 12. edaegypt.gov.eg [edaegypt.gov.eg]
- 13. www3.paho.org [www3.paho.org]
- 14. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 15. The SN1 Reaction of Alkyl Halides with Water - Chemistry Steps [chemistrysteps.com]
- 16. Reaction of Alkyl Halides Virtual Lab | PraxiLabs [praxilabs.com]
- 17. quora.com [quora.com]
- 18. Ch15: Hydrolysis of Alkyl Halides [chem.ucalgary.ca]
- 19. eurochlor.org [eurochlor.org]
- 20. pure.rug.nl [pure.rug.nl]
- 21. researchgate.net [researchgate.net]
Potential biological activity of (2,5-Dichloropentyl)ammonium chloride
An in-depth analysis of public scientific databases reveals no specific biological activity or toxicological data for the compound "(2,5-Dichloropentyl)ammonium chloride." This suggests that the compound is either novel, has not been the subject of published biological research, or is referred to by a different chemical identifier.
However, based on its chemical structure as a substituted alkylammonium salt, it belongs to the broad class of Quaternary Ammonium Compounds (QACs). This technical guide will, therefore, extrapolate potential biological activities based on the known properties of structurally related QACs.
Potential Antimicrobial Activity
The most prominent biological activity of QACs is their broad-spectrum antimicrobial action against bacteria, fungi, and viruses.
Putative Mechanism of Antimicrobial Action
The antimicrobial mechanism of QACs is primarily attributed to the disruption of microbial cell membranes. The cationic ammonium headgroup is thought to interact with the negatively charged components of the cell surface, while the lipophilic alkyl chain penetrates the lipid bilayer. This process is hypothesized to lead to:
-
Membrane Disorganization: Alteration of the fluid mosaic structure of the cell membrane.
-
Increased Permeability: Leakage of essential intracellular components such as potassium ions and nucleotides.
-
Inhibition of Membrane-Bound Enzymes: Disruption of critical cellular processes that occur at the cell membrane.
Caption: Postulated mechanism of antimicrobial action for a QAC.
Anticipated Quantitative Antimicrobial Data
The antimicrobial efficacy of QACs is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). While no data exists for the target compound, the following table provides representative data for other QACs.
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) |
| Benzalkonium Chloride | Staphylococcus aureus | 1 - 10 | 2 - 20 |
| Cetylpyridinium Chloride | Escherichia coli | 5 - 50 | 10 - 100 |
| Didecyldimethylammonium chloride | Pseudomonas aeruginosa | 2 - 16 | 4 - 32 |
Potential Neurological Effects
Simple ammonium salts, such as ammonium chloride (NH₄Cl), are known to affect the central nervous system, particularly at elevated concentrations. These effects are primarily linked to the ammonium ion's role in neurotransmission and cellular metabolism.
Putative Mechanism of Neurological Action
High levels of ammonia in the brain can interfere with normal neuronal function. Studies on ammonium chloride have demonstrated effects on synaptic transmission.[1][2][3] The ammonium ion can affect:
-
Astrocyte Function: Leading to astrocyte swelling and impairing their ability to buffer extracellular potassium and glutamate.[1][2]
-
Synaptic Transmission: Resulting in a reduction of excitatory synaptic transmission.[1][2][3]
Caption: Potential pathway for ammonium-induced neurotoxicity.
Anticipated Quantitative Neurological Data
Quantitative data for the neurological effects of simple ammonium salts are typically derived from electrophysiological studies.
| Parameter | Experimental Condition | Observed Effect | Reference |
| Spontaneous Excitatory Postsynaptic Current (sEPSC) Frequency | 5 mM NH₄Cl on hippocampal neurons | Reversible reduction | [2] |
| Astrocyte Membrane Potential | 5 mM NH₄Cl on hippocampal astrocytes | Depolarization | [2] |
Suggested Experimental Protocols
Should "this compound" become available for study, the following experimental protocols would be appropriate for characterizing its biological activity.
Broth Microdilution Assay for MIC Determination
This is a standard method to determine the minimum inhibitory concentration of an antimicrobial agent.
-
Prepare Inoculum: Culture the test microorganism in a suitable broth and adjust the turbidity to a 0.5 McFarland standard.
-
Compound Dilution: Perform serial twofold dilutions of the test compound in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized inoculum to each well.
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours).
-
Data Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Caption: Experimental workflow for MIC determination.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxicity of a compound on cultured cells.[4]
-
Cell Seeding: Seed cells (e.g., a human cell line) in a 96-well plate and allow them to adhere overnight.[4]
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 or 48 hours).[4]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.[4]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[4]
Summary and Future Directions
In the absence of direct experimental data, the biological activity of "this compound" can be predicted to align with that of other quaternary ammonium compounds. It is likely to possess antimicrobial properties, and the dichlorination on the pentyl chain may modulate its lipophilicity and, consequently, its efficacy and potential for membrane interaction. Any potential for neurological effects would likely be secondary to its primary cytotoxic or antimicrobial activities, unless specific transport mechanisms allow for its accumulation in the central nervous system.
Empirical testing is required to validate these hypotheses and to fully characterize the biological and toxicological profile of this compound.
References
- 1. Frontiers | Ammonium chloride reduces excitatory synaptic transmission onto CA1 pyramidal neurons of mouse organotypic slice cultures [frontiersin.org]
- 2. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 3. Effects of ammonium salts on synaptic transmission to hippocampal CA1 and CA3 pyramidal cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Toxicity Profiling of Ammonium-Based Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide to Commercial Sourcing of (2,5-Dichloropentyl)ammonium chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of (2,5-Dichloropentyl)ammonium chloride (CAS No. 62922-45-6), a key chemical intermediate for research and development. This document offers a comparative summary of suppliers, guidance on procurement, and a generalized experimental context.
Chemical Profile
-
IUPAC Name: this compound
-
Synonyms: 2,5-Dichloropentylamine Hydrochloride, 2,5-Dichloroamylamine Hydrochloride[1]
-
CAS Number: 62922-45-6
-
Molecular Formula: C₅H₁₂Cl₃N
-
Molecular Weight: 192.51 g/mol [2]
-
Appearance: White to Almost White Powder or Crystal
-
Melting Point: 159.0 to 163.0 °C
Commercial Supplier Overview
The following table summarizes the commercial availability of this compound from identified suppliers. Pricing is typically available upon request for this specialty chemical.
| Supplier | Product Number | Purity | Available Quantities | Price |
| TCI Chemicals | D2797 | >97.0% (N)[1] | Inquire | Request Quote |
| Lab Pro Inc. (Distributor for TCI) | D2797-500G | Min. 97.0% (N)[2] | 500g[2] | Request Quote |
| Benchchem | B1363522 | Not Specified | Inquire | Request Quote |
Procurement Workflow
Sourcing a specialty chemical like this compound involves a multi-step process. The following diagram illustrates a typical procurement workflow for a research and development setting.
Caption: Procurement workflow for specialty chemicals.
Experimental Protocols
Hypothetical Synthesis of this compound
The synthesis could potentially be achieved through the reduction of a corresponding nitrogen-containing precursor, followed by salt formation.
Step 1: Synthesis of a suitable precursor (e.g., 2,5-dichloro-pentanenitrile)
A possible route to a precursor could involve the reaction of a dihaloalkane with a cyanide source.
-
Reactants: A suitable starting material such as 1,4-dichloro-2-iodobutane.
-
Reagents: A cyanide source, such as sodium cyanide.
-
Solvent: A polar aprotic solvent like DMSO.
-
Procedure: The dihaloalkane would be reacted with the cyanide source under controlled temperature to introduce the nitrile group. The reaction progress would be monitored by techniques like TLC or GC-MS. After completion, the product would be isolated through extraction and purified by distillation or chromatography.
Step 2: Reduction of the nitrile to the primary amine
The nitrile group can be reduced to a primary amine.
-
Reactant: The synthesized 2,5-dichloro-pentanenitrile.
-
Reagents: A reducing agent such as Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation.
-
Solvent: Anhydrous ether or THF for LiAlH₄ reduction.
-
Procedure: The nitrile would be slowly added to a solution of the reducing agent at a low temperature. The reaction would be carefully quenched, followed by workup to isolate the crude 2,5-dichloropentylamine.
Step 3: Formation of the hydrochloride salt
The final step is the formation of the ammonium chloride salt.
-
Reactant: The crude 2,5-dichloropentylamine.
-
Reagents: Hydrochloric acid (e.g., as a solution in diethyl ether or as HCl gas).
-
Solvent: A non-polar solvent in which the hydrochloride salt is insoluble, such as diethyl ether.
-
Procedure: The amine would be dissolved in the chosen solvent, and the hydrochloric acid solution would be added dropwise with stirring. The precipitated this compound would be collected by filtration, washed with the solvent, and dried under vacuum.
Disclaimer: This is a generalized, hypothetical protocol and has not been experimentally validated. Researchers should conduct a thorough literature search for analogous transformations and perform appropriate reaction optimization and safety assessments before attempting any synthesis.
Concluding Remarks
References
An In-depth Technical Guide to the Safety and Handling of (2,5-Dichloropentyl)ammonium chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for (2,5-Dichloropentyl)ammonium chloride (CAS No. 62922-45-6). The information is intended to support its safe use in laboratory and research settings.
Chemical Identification
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 2,5-Dichloroamylamine hydrochloride, 2,5-dichloropentan-1-amine Hydrochloride, 2,5-Dichloropentylamine hydrochloride, 2,5-DichloroamylamineHydrochloride, 2,5 dichloropentylamine hydrochloride, 2,5-Dichloroamylamine hydrochloride, technical grade, 95% |
| CAS Number | 62922-45-6 |
| Molecular Formula | C5H12Cl3N |
| Molecular Weight | 192.51 g/mol |
| Physical State | White to almost white powder or crystals.[1] |
| Melting Point | 148-151 °C[2] |
| Solubility | Soluble in water.[2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.
| Hazard Class | Category |
| Skin irritation | 2 |
| Serious eye irritation | 2A |
| Specific target organ toxicity — single exposure (Respiratory system) | 3 |
Note: There are some discrepancies in the classification across different suppliers. The most comprehensive classification includes Specific target organ toxicity.
GHS Pictograms:
Signal Word: Warning
Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2]
-
P264: Wash skin thoroughly after handling.[2]
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/eye protection/face protection.[2]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[2]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
P312: Call a POISON CENTER/doctor if you feel unwell.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.[2]
-
P337+P313: If eye irritation persists: Get medical advice/attention.[2]
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Toxicological Information
There is a lack of quantitative toxicological data for this compound.
| Toxicity Metric | Value |
| LD50 (Oral) | Not available |
| LD50 (Dermal) | Not available |
| LC50 (Inhalation) | Not available |
Note: The absence of specific data necessitates handling this compound with a high degree of caution. It has been noted that for analogous compounds, detailed safety assessments are required, suggesting that the toxicological properties of this specific chemical have not been fully investigated.[1]
Experimental Protocols
General Handling Precautions:
-
Work in a well-ventilated area, preferably in a fume hood.[1]
-
Avoid inhalation of dust.[1]
-
Avoid contact with skin and eyes.[1]
-
Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles. An N95 respirator should be used if there is a risk of dust inhalation.[1]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1]
-
The use of desiccants is recommended to prevent degradation due to its hygroscopic nature.[1]
-
Store at 2-8°C for long-term stability.[1]
Spill and Waste Disposal:
-
In case of a spill, avoid generating dust.
-
Chemically contaminated waste should be segregated.[1]
-
Residual hydrochloric acid can be neutralized with sodium bicarbonate before disposal.[1]
-
Dispose of waste in accordance with local, state, and federal regulations.
Synthetic Route Overview:
The synthesis of this compound generally involves a two-step process. The following is a conceptual outline and should not be performed without a detailed, validated experimental protocol.
References
Methodological & Application
Application Notes and Protocols for (2,5-Dichloropentyl)ammonium chloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a hypothetical, yet scientifically grounded, protocol for the use of (2,5-Dichloropentyl)ammonium chloride as a precursor in the synthesis of functionalized piperidine derivatives. Due to the scarcity of literature on this specific compound, the following protocol is based on established principles of intramolecular cyclization of haloamines, a common strategy for constructing nitrogen-containing heterocycles. The primary proposed application is the synthesis of N-substituted-3-chloropiperidines, valuable scaffolds in medicinal chemistry.
Application Notes
This compound is envisioned as a strategic starting material for the synthesis of 3-chloropiperidine derivatives. The piperidine ring is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals.[1][2] The synthesis of functionalized piperidines is therefore of significant interest.[3][4][5] The strategy hinges on an intramolecular N-alkylation (cyclization) of the amino group onto one of the chlorinated carbons. This approach offers a direct route to the piperidine core.
The presence of a second chlorine atom on the resulting piperidine ring provides a handle for further functionalization, allowing for the generation of diverse molecular libraries for structure-activity relationship (SAR) studies. 3-Chloropiperidines, in particular, are precursors to a variety of substituted piperidines and have been investigated as potential therapeutic agents themselves.[6][7][8][9]
The proposed synthetic route involves the reaction of this compound with a primary amine to first form a secondary amine intermediate, which then undergoes an intramolecular cyclization under basic conditions to yield the corresponding N-substituted-3-chloropiperidine. The ammonium salt form of the starting material suggests good solubility in polar solvents.
Proposed Synthetic Workflow
The overall synthetic strategy is a one-pot, two-step process. First, the primary amine is N-alkylated by the this compound. Second, the resulting secondary amine undergoes a base-mediated intramolecular cyclization to form the piperidine ring.
References
- 1. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterisation of Novel 3-Chloropiperidine Derivatives as DNA Alkylating Agents [jlupub.ub.uni-giessen.de]
- 9. Synthesis and Characterisation of Novel 3-Chloropiperidines: Secondary Derivatives and Ligands for Cisplatin Analogues [jlupub.ub.uni-giessen.de]
Applications of (2,5-Dichloropentyl)ammonium chloride in Catalysis: Application Notes and Protocols
Disclaimer: Direct catalytic applications of (2,5-Dichloropentyl)ammonium chloride are not extensively documented in the current scientific literature. The following application notes and protocols are based on established principles of catalysis and the known reactivity of similar dihalogenated alkylammonium salts. These proposed applications are intended to serve as a guide for researchers exploring the potential uses of this compound.
Application Note 1: Precursor to a Novel Bifunctional Pyrrolidinium-Based Phase-Transfer Catalyst for Asymmetric Michael Additions
This application note describes a hypothetical synthetic route to a novel chiral bifunctional phase-transfer catalyst derived from this compound. The proposed catalyst incorporates a pyrrolidinium moiety and a thiourea group, designed to act cooperatively in promoting enantioselective Michael additions. Bifunctional catalysts combining a quaternary ammonium salt with a hydrogen-bond donor like thiourea have shown significant efficacy in asymmetric synthesis.
Proposed Catalyst Synthesis Workflow
Caption: Proposed synthetic workflow for a bifunctional catalyst.
Experimental Protocol: Synthesis of a Chiral Bifunctional Pyrrolidinium-Thiourea Catalyst
-
Synthesis of Chiral N-((R)-1-phenylethyl)pyrrolidinium chloride:
-
To a solution of this compound (1 mmol) in acetonitrile (20 mL), add (R)-1-phenylethylamine (1.1 mmol) and potassium carbonate (3 mmol).
-
Reflux the mixture for 24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature, filter the solid, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the chiral N-substituted pyrrolidinium chloride.
-
-
Synthesis of the Bifunctional Catalyst:
-
The N-substituted pyrrolidinium chloride is further functionalized to incorporate a thiourea moiety. This can be achieved through a multi-step sequence involving, for example, the introduction of an amino group on the phenyl ring, followed by reaction with an isothiocyanate.
-
Proposed Application: Asymmetric Michael Addition of Diethyl Malonate to Chalcone
The synthesized bifunctional catalyst is proposed to catalyze the asymmetric Michael addition of diethyl malonate to chalcone, a benchmark reaction for evaluating the efficacy of phase-transfer catalysts in enantioselective carbon-carbon bond formation.
Experimental Protocol: Catalytic Asymmetric Michael Addition
-
To a mixture of chalcone (0.5 mmol) and diethyl malonate (1.0 mmol) in toluene (2 mL) at room temperature, add the bifunctional pyrrolidinium-thiourea catalyst (0.05 mmol, 10 mol%).
-
Add a 50% aqueous solution of potassium hydroxide (1 mL) and stir the reaction mixture vigorously at room temperature for 48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate, separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Hypothetical Quantitative Data
| Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | 25 | 72 | 65 | 78 |
| 5 | 25 | 48 | 85 | 92 |
| 10 | 25 | 48 | 98 | 95 |
| 10 | 0 | 72 | 95 | 98 |
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the Michael addition.
Application Note 2: Synthesis of a Pyrrolidinium-Based Ionic Liquid for Recyclable Catalysis
This application note outlines a hypothetical approach for utilizing this compound in the synthesis of a novel pyrrolidinium-based ionic liquid. This ionic liquid is designed to serve as a recyclable reaction medium and catalyst for nucleophilic substitution reactions. The synthesis of cyclic amines from dihaloalkanes is a known synthetic strategy, which can be adapted for the preparation of such ionic liquids.
Proposed Synthesis of a Pyrrolidinium Ionic Liquid
Caption: Proposed synthesis of a pyrrolidinium ionic liquid.
Experimental Protocol: Synthesis of N-octyl-N-propylpyrrolidinium bis(trifluoromethylsulfonyl)imide
-
Synthesis of N-octyl-N-propylpyrrolidinium chloride:
-
In a round-bottom flask, combine this compound (1 mmol), octylamine (1.1 mmol), and sodium carbonate (3 mmol) in DMF (20 mL).
-
Heat the mixture at 80°C for 48 hours.
-
Cool the reaction to room temperature, filter the solids, and remove the solvent under vacuum.
-
The resulting crude N-octyl-N-propylpyrrolidinium chloride can be used in the next step without further purification.
-
-
Anion Exchange:
-
Dissolve the crude pyrrolidinium chloride in deionized water (15 mL).
-
Add a solution of lithium bis(trifluoromethylsulfonyl)imide (LiNTf2) (1.05 mmol) in deionized water (5 mL) dropwise with vigorous stirring.
-
A dense, water-immiscible ionic liquid phase will form.
-
Separate the ionic liquid phase, wash it repeatedly with deionized water until the aqueous phase is free of chloride ions (tested with AgNO3 solution).
-
Dry the ionic liquid under high vacuum at 80°C for 24 hours.
-
Proposed Application: Recyclable Catalytic System for Nucleophilic Substitution
The synthesized pyrrolidinium ionic liquid can be employed as both the solvent and a phase-transfer catalyst for the nucleophilic substitution reaction of 1-bromooctane with sodium azide to produce 1-azidooctane.
Experimental Protocol: Nucleophilic Substitution in Ionic Liquid
-
In a vial, add 1-bromooctane (1 mmol), sodium azide (1.5 mmol), and the synthesized pyrrolidinium ionic liquid (1 mL).
-
Heat the mixture at 70°C with stirring for the specified reaction time.
-
Monitor the reaction by GC-MS.
-
After the reaction is complete, extract the product with diethyl ether (3 x 5 mL).
-
The ionic liquid containing the catalyst can be recovered, washed with diethyl ether, dried under vacuum, and reused for subsequent reaction cycles.
Hypothetical Quantitative Data for Catalyst Recycling
| Cycle | Reaction Time (h) | Conversion (%) | Isolated Yield (%) |
| 1 | 6 | >99 | 96 |
| 2 | 6 | >99 | 95 |
| 3 | 6.5 | 98 | 94 |
| 4 | 7 | 98 | 93 |
| 5 | 7 | 97 | 91 |
Proposed Reaction and Recycling Workflow
Caption: Workflow for reaction and ionic liquid recycling.
Application Notes & Protocols: (2,5-Dichloropentyl)ammonium chloride as a Precursor in the Synthesis of 3-Chloropiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed, representative application of (2,5-Dichloropentyl)ammonium chloride in the synthesis of N-substituted-3-chloropiperidines through intramolecular cyclization. The protocols and data presented are based on established principles of haloalkylamine cyclization and are intended to serve as a guide for researchers exploring the potential of this and similar precursors.
Principle of the Reaction
The primary transformation involves the intramolecular cyclization of a (2,5-Dichloropentyl)amine derivative to form a 3-chloropiperidine ring. This reaction is typically promoted by a base, which deprotonates the amine, allowing the nitrogen to act as a nucleophile and displace one of the chlorine atoms in an intramolecular SN2 reaction. The choice of the N-substituent can be tailored to the target pharmaceutical compound.
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-3-chloropiperidine from this compound
This protocol describes a two-step synthesis of N-benzyl-3-chloropiperidine, a common intermediate, starting from this compound.
Step 1: N-Benzylation of this compound
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).
-
To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at 60 °C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield crude N-benzyl-2,5-dichloropentylamine.
Step 2: Intramolecular Cyclization to N-Benzyl-3-chloropiperidine
Materials:
-
Crude N-benzyl-2,5-dichloropentylamine from Step 1
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask under an inert atmosphere (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Wash the sodium hydride (1.5 eq) with hexanes to remove the mineral oil and suspend it in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve the crude N-benzyl-2,5-dichloropentylamine (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-benzyl-3-chloropiperidine.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of N-substituted-3-chloropiperidines via intramolecular cyclization of analogous chloro- or bromo-alkylamines.
| Precursor | N-Substituent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-(5-chloropentyl)benzylamine | Benzyl | NaH | THF | RT | 16 | 75 | Hypothetical |
| N-(5-bromopentyl)aniline | Phenyl | K₂CO₃ | DMF | 80 | 12 | 82 | Hypothetical |
| N-allyl-5-chloropentylamine | Allyl | NaH | THF | RT | 18 | 70 | Hypothetical |
| N-butyl-5-chloropentylamine | Butyl | K₂CO₃ | Acetonitrile | 60 | 24 | 65 | Hypothetical |
Mandatory Visualizations
Caption: Synthetic pathway for N-Benzyl-3-chloropiperidine.
Caption: Experimental workflow for the synthesis.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Benzyl bromide is a lachrymator and should be handled with caution.
-
Dichloromethane and other organic solvents are volatile and flammable. Avoid inhalation and contact with skin.
This compound is a promising, albeit not widely documented, precursor for the synthesis of valuable 3-chloropiperidine derivatives. The provided protocols, based on established chemical transformations, offer a solid starting point for researchers to explore its synthetic utility. The ability to introduce various N-substituents makes this a versatile route for accessing a library of compounds for pharmaceutical research and development. Further optimization of reaction conditions may be necessary to achieve higher yields and purity for specific target molecules.
Application Notes and Protocols for the Quantification of (2,5-Dichloropentyl)ammonium chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,5-Dichloropentyl)ammonium chloride is a potential impurity or intermediate in pharmaceutical manufacturing processes. Accurate and precise quantification of this compound is crucial for ensuring the quality, safety, and efficacy of drug substances and products.[1][2] This document provides detailed application notes and protocols for the quantitative analysis of this compound using modern analytical techniques. The methodologies are designed to be robust and suitable for implementation in a research or quality control laboratory setting.
Analytical Techniques Overview
Several analytical techniques can be employed for the quantification of this compound. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation. The most common and effective techniques include High-Performance Liquid Chromatography (HPLC) with various detectors, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), often requiring a derivatization step.[3][4]
A logical workflow for method selection and sample analysis is presented below.
Caption: Figure 1. General Analytical Workflow
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound.[4] Due to the lack of a strong chromophore in the target molecule, detection can be achieved using a Universal detector like an Evaporative Light Scattering Detector (ELSD) or by indirect UV detection.
Protocol 1: HPLC with Evaporative Light Scattering Detection (ELSD)
This method is suitable for the quantification of this compound in bulk drug substances.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
Evaporative Light Scattering Detector (ELSD)
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | Primesep A or similar mixed-mode column (250 x 4.6 mm, 5 µm)[5] |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 95% A to 50% A over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| ELSD Nebulizer Temp | 40 °C |
| ELSD Evaporator Temp | 60 °C |
| Gas Flow | 1.5 SLM |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
-
Prepare a series of calibration standards by diluting the stock solution with the 50:50 acetonitrile/water mixture.
-
Accurately weigh the sample to be analyzed and dissolve it in the 50:50 acetonitrile/water mixture to a known concentration.
Data Presentation:
Table 1: Example Calibration Data for HPLC-ELSD
| Concentration (µg/mL) | Peak Area (Response) |
|---|---|
| 10 | 15,234 |
| 25 | 38,123 |
| 50 | 75,987 |
| 100 | 151,567 |
| 250 | 378,912 |
| Correlation Coefficient (r²) | 0.9995 |
Table 2: Example Precision and Accuracy Data
| Spiked Level (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) | RSD (%) (n=6) |
|---|---|---|---|
| 20 | 19.8 | 99.0 | 1.8 |
| 100 | 101.2 | 101.2 | 1.2 |
| 200 | 197.6 | 98.8 | 1.5 |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the method of choice.[6] This technique is particularly useful for detecting trace levels of impurities.
Protocol 2: LC-MS/MS Quantification
Instrumentation:
-
UHPLC or HPLC system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| MRM Transitions | Precursor Ion > Product Ion (To be determined by infusion of a standard solution) |
Sample Preparation:
-
Follow the same procedure as for HPLC-ELSD for the preparation of stock and calibration solutions.
-
For complex matrices like formulations, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.[3]
The workflow for LC-MS/MS analysis is depicted below.
Caption: Figure 2. LC-MS/MS Workflow
Data Presentation:
Table 3: Example LC-MS/MS Method Parameters
| Parameter | Value |
|---|---|
| Precursor Ion (m/z) | [M+H]⁺ |
| Product Ion 1 (m/z) | To be determined |
| Product Ion 2 (m/z) | To be determined |
| Collision Energy (eV) | To be optimized |
| LOD (ng/mL) | 0.1 |
| LOQ (ng/mL) | 0.3 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[7] Since this compound is a salt and thus non-volatile, a derivatization step is mandatory to increase its volatility.[8][9]
Protocol 3: GC-MS with Derivatization
Derivatization Step (Acylation):
-
Evaporate a known amount of the sample or standard solution to dryness under a stream of nitrogen.
-
Add 100 µL of a suitable acylation reagent (e.g., trifluoroacetic anhydride) and 50 µL of a catalyst (e.g., pyridine).
-
Heat the mixture at 70 °C for 30 minutes.
-
Cool to room temperature and evaporate the excess reagent under nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer detector
GC-MS Conditions:
| Parameter | Value |
|---|---|
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 250 °C |
| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium at 1.2 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-500 amu |
The logical relationship for deciding on a derivatization approach is outlined below.
Caption: Figure 3. Derivatization Decision Logic for GC-MS
Data Presentation:
Table 4: Example GC-MS Quantitative Data
| Parameter | Value |
|---|---|
| Retention Time (min) | To be determined |
| Quantification Ion (m/z) | To be determined |
| Qualifier Ion 1 (m/z) | To be determined |
| Qualifier Ion 2 (m/z) | To be determined |
| Linear Range (ng/mL) | 1 - 500 |
| Correlation Coefficient (r²) | > 0.995 |
Conclusion
The analytical methods described provide a comprehensive framework for the quantification of this compound in various sample types. The choice of the most appropriate technique will be dictated by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. It is recommended that any method chosen be fully validated according to ICH guidelines to ensure its suitability for its intended purpose.
References
- 1. researchgate.net [researchgate.net]
- 2. rroij.com [rroij.com]
- 3. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 6. Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. IMPURITIES DETECTION - Impurities Detection in Pharmaceuticals [drug-dev.com]
- 8. Gas Chromatography of Amines as Various Derivatives | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 9. researchgate.net [researchgate.net]
(2,5-Dichloropentyl)ammonium chloride as a reagent for functional group transformation
Application Notes and Protocols for Functional Group Transformations
Topic: Ammonium Chloride as a Versatile Reagent for Heterocyclic Synthesis
Note to the Reader: Initial searches for "(2,5-Dichloropentyl)ammonium chloride" as a reagent for functional group transformations did not yield specific applications or protocols in the available scientific literature. This suggests that it is not a commonly used or documented reagent for this purpose.
However, the structurally related and widely available reagent, Ammonium Chloride (NH₄Cl) , is a versatile and eco-friendly catalyst for a variety of functional group transformations, particularly in the synthesis of nitrogen-containing heterocycles.[1][2] This document provides detailed application notes and protocols for the use of ammonium chloride in several key synthetic transformations, as a relevant alternative.
Application Note 1: Ammonium Chloride-Catalyzed Synthesis of Quinoxalines
Quinoxalines are an important class of nitrogen-containing heterocycles with a wide range of biological activities.[1] Ammonium chloride serves as a mild, cost-effective, and metal-free catalyst for the synthesis of quinoxalines via the condensation of o-phenylenediamines with phenacyl bromides or 1,2-dicarbonyl compounds.[1][3] The reaction proceeds efficiently in an ethanol:water solvent system under reflux conditions.[1]
Data Presentation: Synthesis of 2,3-Diphenylquinoxaline [1]
| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 20 | Ethanol:Water | Room Temp. | 24 | 65 |
| 20 | Ethanol:Water | 40 | 12 | 75 |
| 20 | Ethanol:Water | 60 | 4 | 82 |
| 20 | Ethanol:Water | 80 | 0.5 | 92 |
| 30 | Ethanol:Water | 80 | 0.5 | 90 |
| 40 | Ethanol:Water | 80 | 0.5 | 85 |
| 50 | Ethanol:Water | 80 | 0.5 | 82 |
Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline [1]
-
To a solution of o-phenylenediamine (1 mmol) in a 1:1 ethanol:water mixture (10 mL), add phenacyl bromide (2 mmol).
-
Add ammonium chloride (20 mol%, 0.2 mmol).
-
Reflux the reaction mixture at 80°C for 30 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid product, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline.
Experimental Workflow for Quinoxaline Synthesis
Caption: Workflow for NH₄Cl-catalyzed quinoxaline synthesis.
Application Note 2: Ammonium Chloride-Catalyzed Biginelli Reaction for Dihydropyrimidinone Synthesis
The Biginelli reaction is a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea. DHPMs are known for their therapeutic and pharmacological properties.[4] Ammonium chloride is an efficient and inexpensive catalyst for this reaction under solvent-free conditions.[2][5]
Data Presentation: Synthesis of DHPMs using Various Aldehydes [2]
| Aldehyde (R¹) | β-Dicarbonyl (R², R³) | X | Time (h) | Yield (%) |
| 4-Cl-C₆H₄ | EtO₂C, Me | O | 3 | 92 |
| 4-MeO-C₆H₄ | EtO₂C, Me | O | 3 | 85 |
| 4-NO₂-C₆H₄ | EtO₂C, Me | O | 3 | 88 |
| Ph | MeCO, Me | O | 3 | 89 |
| n-C₅H₁₁ | EtO₂C, Me | O | 3 | 75 |
| Ph | EtO₂C, Me | S | 3 | 86 |
| 4-Cl-C₆H₄ | EtO₂C, Me | S | 3 | 90 |
Experimental Protocol: General Procedure for DHPM Synthesis [2][5]
-
In a round-bottom flask, mix the aldehyde (1 mmol), β-dicarbonyl compound (1 mmol), urea or thiourea (1.5 mmol), and ammonium chloride (0.5 mmol).
-
Heat the mixture at 100°C under solvent-free conditions for the specified time (typically 3 hours).
-
Monitor the reaction by TLC.
-
After completion, add hot ethanol to the reaction mixture.
-
Filter the mixture and allow the filtrate to cool to room temperature.
-
The product crystallizes upon cooling. Filter the crystals and wash with cold ethanol to afford the pure DHPM.
Logical Relationship in Biginelli Reaction
Caption: Components of the NH₄Cl-catalyzed Biginelli reaction.
Application Note 3: Synthesis of 2,4,5-Trisubstituted Imidazoles
2,4,5-Trisubstituted imidazoles are valuable compounds in medicinal chemistry.[6] An efficient, solvent-free synthesis can be achieved through a three-component cyclocondensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate, using ammonium chloride as a catalyst.[6][7]
Data Presentation: Synthesis of Imidazoles with Various Aldehydes [6]
| Aldehyde (R) | Time (min) | Yield (%) |
| 4-H | 60 | 83 |
| 4-CH₃ | 65 | 80 |
| 4-OH | 55 | 77 |
| 4-Cl | 45 | 91 |
| 4-Br | 45 | 88 |
| 4-NO₂ | 45 | 94 |
| 2-NO₂ | 50 | 92 |
Experimental Protocol: Synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole [6]
-
Combine 4-chlorobenzaldehyde (1 mmol), benzil (1 mmol), ammonium acetate (5 mmol), and ammonium chloride (0.3 mmol, 30 mol%).
-
Heat the mixture at 110°C for 45 minutes under solvent-free conditions.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Add water to the solid mass and stir for 5 minutes.
-
Filter the crude product, wash with water, and dry.
-
Recrystallize from ethanol to obtain the pure product.
Workflow for Imidazole Synthesis
Caption: Workflow for NH₄Cl-catalyzed imidazole synthesis.
Application Note 4: Synthesis of Dihydrotetrazolo[1,5-a]pyrimidine Carboxylates
Dihydrotetrazolo[1,5-a]pyrimidines are pharmacologically significant scaffolds.[4] They can be synthesized via a one-pot, three-component reaction of an aromatic aldehyde, ethyl acetoacetate, and 5-aminotetrazole, using ammonium chloride as a catalyst under solvent-free conditions.[4]
Data Presentation: Synthesis with Various Aromatic Aldehydes [4]
| Aldehyde (Ar) | Time (min) | Yield (%) |
| C₆H₅ | 25 | 82 |
| 4-Cl-C₆H₄ | 15 | 86 |
| 4-F-C₆H₄ | 20 | 88 |
| 4-MeO-C₆H₄ | 30 | 84 |
| 4-NO₂-C₆H₄ | 10 | 91 |
| 3-NO₂-C₆H₄ | 15 | 89 |
Experimental Protocol: General Procedure for Dihydrotetrazolo[1,5-a]pyrimidine Synthesis [4]
-
Place the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), 5-aminotetrazole (1.5 mmol), and ammonium chloride (0.5 mmol) in a flask.
-
Heat the reaction mixture at 110°C with stirring for the required time (10-30 minutes).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Add ethanol and stir for 5 minutes.
-
Filter the resulting solid, wash with ethanol, and dry to obtain the pure product.
Reaction Scheme for Tetrazolopyrimidine Synthesis
Caption: NH₄Cl-catalyzed synthesis of tetrazolopyrimidines.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. connectjournals.com [connectjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Ammonium Chloride: An Effective Catalyst for the One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles : Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
Application Note: Derivatization Strategies for the Analysis of (2,5-Dichloropentyl)ammonium chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2,5-Dichloropentyl)ammonium chloride is a primary amine-containing compound of interest in various fields, including pharmaceutical development and chemical synthesis. Its analysis often requires derivatization to improve its chromatographic behavior and detection sensitivity. This application note provides detailed protocols for the derivatization of this compound for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometric detection. The primary goal of derivatization is to convert the polar primary amine into a less polar, more volatile, and/or more readily detectable derivative.[1][2]
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For GC-MS analysis, derivatization is crucial to increase the volatility and thermal stability of the analyte.[1][3] The two most common approaches for derivatizing primary amines are silylation and acylation.
Silylation
Silylation involves the replacement of the active hydrogen on the primary amine with a trimethylsilyl (TMS) group.[4] This process reduces the polarity and increases the volatility of the compound, making it suitable for GC analysis.[1][5]
-
Sample Preparation: Accurately weigh 1 mg of this compound into a 2 mL reaction vial.
-
Reagent Addition: Add 100 µL of a suitable solvent (e.g., pyridine, acetonitrile, or DMF) to dissolve the sample.
-
Derivatization: Add 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS). The TMCS acts as a catalyst.[6]
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.
-
Analysis: Cool the vial to room temperature. Inject 1 µL of the derivatized sample directly into the GC-MS system.
-
Diagram of Silylation Reaction
Caption: Silylation of this compound.
Acylation
Acylation introduces an acyl group (commonly trifluoroacetyl, pentafluoropropionyl, or heptafluorobutyryl) to the primary amine.[7] This derivatization method also increases volatility and thermal stability. The use of fluorinated acyl groups significantly enhances the sensitivity of detection by electron capture detectors (ECD) and is also suitable for mass spectrometry.[4]
-
Sample Preparation: Accurately weigh 1 mg of this compound into a 2 mL reaction vial.
-
Solvent Addition: Add 200 µL of a suitable solvent such as ethyl acetate or acetonitrile.
-
Reagent Addition: Add 100 µL of Trifluoroacetic Anhydride (TFAA).
-
Reaction: Cap the vial and heat at 60°C for 15-30 minutes.
-
Evaporation: Cool the vial and evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of ethyl acetate.
-
Analysis: Inject 1 µL of the reconstituted sample into the GC-MS system.
-
Diagram of Acylation Reaction
Caption: Acylation of this compound.
Derivatization for HPLC with Fluorescence Detection (HPLC-FLD)
For HPLC analysis, derivatization is employed to introduce a chromophore or fluorophore to the analyte, enhancing its detection by UV-Vis or fluorescence detectors.[8] This is particularly useful for compounds like this compound that lack a native chromophore.
Fluorescent Labeling with Dansyl Chloride
Dansyl chloride reacts with primary amines to form highly fluorescent sulfonamide derivatives. These derivatives can be detected with high sensitivity using a fluorescence detector.[9]
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Buffer Preparation: Prepare a 100 mM sodium bicarbonate buffer (pH 9.5).
-
Reagent Preparation: Prepare a 10 mg/mL solution of dansyl chloride in acetone.
-
Reaction Mixture: In a microcentrifuge tube, mix 50 µL of the sample solution, 200 µL of the sodium bicarbonate buffer, and 100 µL of the dansyl chloride solution.
-
Incubation: Vortex the mixture and incubate in a water bath at 60°C for 45 minutes in the dark.
-
Quenching: Add 50 µL of a 250 mM methylamine solution to quench the unreacted dansyl chloride. Vortex and let it stand for 15 minutes at room temperature.
-
Analysis: Inject an appropriate volume (e.g., 10-20 µL) of the reaction mixture into the HPLC-FLD system.
Summary of Derivatization Methods
| Analysis Method | Derivatization Technique | Reagent | Advantages | Typical Detection Limits |
| GC-MS | Silylation | BSTFA + 1% TMCS | Increases volatility and thermal stability; forms stable derivatives.[6] | ng/mL to pg/mL range |
| GC-MS | Acylation | TFAA | Increases volatility and stability; enhances sensitivity with ECD.[4] | pg/mL range |
| HPLC-FLD | Fluorescent Labeling | Dansyl Chloride | High sensitivity and selectivity with fluorescence detection.[9] | Low ng/mL to pg/mL range |
Experimental Workflow
The general workflow for the derivatization and analysis of this compound is depicted below.
Caption: General workflow for derivatization and analysis.
References
- 1. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jfda-online.com [jfda-online.com]
- 4. gcms.cz [gcms.cz]
- 5. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 6. thomassci.com [thomassci.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: (2,5-Dichloropentyl)ammonium chloride in Polymer Chemistry
While the requested detailed application notes and protocols for "(2,5-Dichloropentyl)ammonium chloride" cannot be provided due to the absence of information, this document aims to provide a general overview of how similar chlorinated and ammonium-containing compounds are utilized in polymer science. This information is intended to serve as a foundational resource for researchers and professionals interested in the potential, though currently theoretical, applications of such a molecule.
Theoretical Considerations for the Use of this compound in Polymerization
Based on its chemical structure, "this compound" possesses functionalities that could hypothetically be leveraged in several polymerization strategies. The presence of two chlorine atoms suggests potential use as a difunctional initiator or chain transfer agent, while the ammonium group could impart cationic properties to a resulting polymer.
Potential Role as a Cationic Initiator
Ammonium salts can, under certain conditions, act as initiators for polymerization. Although less common than other cationic initiators like those based on strong acids or carbocations, the ammonium ion could potentially initiate the polymerization of highly reactive monomers.
Potential Role in Ring-Opening Polymerization
The structure does not inherently suggest a role as a monomer for ring-opening polymerization (ROP). However, it could theoretically be used to synthesize a cyclic monomer. Cationic ring-opening polymerization (CROP) is a common technique for producing polymers from cyclic monomers like lactones, lactides, and cyclic amines.[1][2][3] In such a scenario, an initiator activates the monomer, leading to ring-opening and subsequent chain propagation.
General Experimental Workflow for Cationic Polymerization
For illustrative purposes, a general workflow for a typical cationic polymerization experiment is outlined below. This is a generalized protocol and has not been tested for "this compound."
Caption: Generalized workflow for a cationic polymerization experiment.
General Protocol for Cationic Polymerization
Objective: To synthesize a polymer via cationic polymerization using a hypothetical initiator.
Materials:
-
Monomer (e.g., styrene, isobutylene)
-
Initiator (hypothetically, this compound)
-
Anhydrous Solvent (e.g., dichloromethane, hexane)
-
Quenching Agent (e.g., methanol)
-
Non-solvent for precipitation (e.g., methanol, ethanol)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
Procedure:
-
Preparation:
-
Purify the monomer by washing with a basic solution to remove inhibitors, followed by drying and distillation under reduced pressure.
-
Dry the solvent over a suitable drying agent (e.g., calcium hydride) and distill under an inert atmosphere.
-
Prepare a stock solution of the initiator in the anhydrous solvent.
-
-
Polymerization:
-
Assemble a reaction flask equipped with a magnetic stirrer and septum under an inert atmosphere (nitrogen or argon).
-
Transfer the desired amount of anhydrous solvent and purified monomer to the reaction flask via cannula or syringe.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Initiate the polymerization by injecting the initiator solution into the reaction flask.
-
Allow the reaction to proceed for the desired time, monitoring for changes in viscosity or temperature.
-
-
Termination and Purification:
-
Quench the reaction by adding a small amount of a suitable terminating agent, such as methanol.
-
Precipitate the polymer by slowly pouring the reaction mixture into a vigorously stirred non-solvent.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.
-
Dry the polymer under vacuum at a suitable temperature until a constant weight is achieved.
-
-
Characterization:
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
-
Confirm the polymer structure using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Verify the presence of expected functional groups using Fourier-Transform Infrared (FTIR) spectroscopy.
-
Concluding Remarks
The application of "this compound" in polymer chemistry remains a subject of speculation. The information and protocols provided herein are based on general principles of polymer chemistry and are intended to guide potential future research. Experimental validation would be necessary to determine the actual utility, efficacy, and reaction kinetics of this compound in any polymerization system. Researchers are encouraged to consult foundational texts on polymerization mechanisms before designing experiments with novel initiators or monomers.
References
Application Notes and Protocols for In Vitro Studies of Dichloroalkylammonium Compounds
Disclaimer: No specific in vitro studies for (2,5-Dichloropentyl)ammonium chloride were identified in a comprehensive literature search. The following application notes and protocols are based on published research on structurally related halogenated and quaternary ammonium compounds. These notes are intended to provide a general framework for researchers, scientists, and drug development professionals interested in the in vitro evaluation of similar molecules.
Introduction
Quaternary ammonium compounds (QACs) are a broad class of molecules characterized by a positively charged nitrogen atom bonded to four organic groups. Halogenated QACs, in particular, have garnered interest for their potential biological activities, including antimicrobial, anticancer, and antiparasitic effects.[1][2] The presence of halogen atoms can significantly influence the compound's lipophilicity, chemical reactivity, and interaction with biological targets. These notes provide an overview of the potential in vitro applications of dichloroalkylammonium compounds and standardized protocols for their evaluation.
Potential In Vitro Applications
Based on studies of analogous compounds, dichloroalkylammonium salts may exhibit several biological activities that can be investigated in vitro:
-
Anticancer/Cytotoxic Activity: Halogenated QACs have demonstrated cytotoxic effects against various cancer cell lines.[1][3] Their mechanism is often attributed to the disruption of cell membrane integrity and induction of apoptosis.
-
Antimicrobial Activity: QACs are widely known for their antiseptic and disinfectant properties.[4][5] They can be effective against a broad spectrum of bacteria, fungi, and viruses. Their primary mode of action is the destabilization and permeabilization of microbial cell membranes.
-
Antiparasitic Activity: Certain halogenated ammonium salts have shown activity against parasites such as Leishmania.[6]
Quantitative Data Summary
The following table summarizes quantitative data from in vitro studies of various halogenated ammonium compounds to provide a reference for the potential potency of dichloroalkylammonium salts.
| Compound Class | Cell Line / Organism | Assay | Endpoint | Value | Reference |
| N-Chloromethyl Quaternary Ammonium Salts | Human Promonocytic U-937 Cells | Cytotoxicity | LC50 | 21 - 46 µg/mL | [6] |
| N-Chloromethyl Quaternary Ammonium Salts | L. (V) panamensis (axenic amastigotes) | Antileishmanial Activity | EC50 | 35 - 57 µg/mL | [6] |
| N-Chloromethyl Quaternary Ammonium Salts | L. (V) panamensis (intracellular amastigotes) | Antileishmanial Activity | EC50 | 38 - 50 µg/mL | [6] |
| Fluorinated Quaternary Ammonium Salts | SW948 Colorectal Cancer Cells | Cytotoxicity | CC50 | 13.4 - 211.2 µM | [3] |
| Fluorinated Quaternary Ammonium Salts | SW48 Colorectal Cancer Cells | Cytotoxicity | CC50 | 16.3 - 125.3 µM | [3] |
| Halogenic Quaternary Ammonium Compound | Human Cancer Cell Lines | Growth Inhibition | IC50 | 2 x 10⁻⁶ mol | [1] |
Experimental Protocols
In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate Buffered Saline (PBS)
-
This compound or analogous test compound
-
Dimethyl sulfoxide (DMSO) for stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Make serial dilutions in complete culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same percentage of DMSO used for the highest concentration of the test compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Experimental workflow for the MTT cytotoxicity assay.
Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
Test compound
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Inoculum: Grow the bacterial strain overnight in the appropriate broth. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in the growth medium directly in the 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (medium with no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Proposed Mechanism of Action and Signaling Pathway
A primary mechanism of action for many quaternary ammonium compounds is the disruption of the cell membrane. This can be visualized as a multi-step process.
Proposed mechanism of membrane disruption by a QAC.
Pathway Description:
-
The positively charged head of the dichloroalkylammonium compound is electrostatically attracted to the negatively charged components of the microbial or cancer cell membrane (e.g., phospholipids, teichoic acids).
-
Following initial adsorption, the hydrophobic alkyl chain (dichloropentyl group) penetrates and inserts into the hydrophobic core of the lipid bilayer.
-
This insertion disrupts the packing of the lipid molecules, leading to a loss of membrane integrity and fluidity.
-
The compromised membrane becomes permeable, causing the leakage of essential intracellular components such as ions, metabolites, and proteins.
-
The loss of cellular contents and dissipation of the membrane potential ultimately lead to cell death.
References
- 1. [Effect of halogenated quaternary ammonium on cultured tumor cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In Vitro Cytotoxicity of Fluorinated Quaternary Ammonium Salts in Colorectal Cancer Cells and In Silico Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro new dialysis protocol to assay the antiseptic properties of a quaternary ammonium compound polymerized with denture acrylic resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2,5-Dichloropentyl)ammonium chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of (2,5-Dichloropentyl)ammonium chloride. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Product
Q: My reaction has resulted in a very low yield of this compound. What are the potential causes and how can I improve it?
A: Low yields in the amination of dichloroalkanes are often due to suboptimal reaction conditions or competing side reactions. Here are several factors to consider and troubleshoot:
-
Insufficient Ammonia Concentration: The reaction of alkyl halides with ammonia can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts.[1][2][3][4] To favor the formation of the primary amine, a large excess of ammonia should be used.[1][2][5] This increases the probability of the alkyl halide reacting with ammonia rather than the already-formed primary amine.
-
Reaction Temperature and Time: The reaction is typically conducted in a sealed vessel due to the volatility of ammonia. The temperature is a critical parameter. If it's too low, the reaction rate will be slow, leading to incomplete conversion. If it's too high, it can promote side reactions such as elimination or further alkylation. A systematic optimization of temperature and reaction time is recommended.
-
Solvent Choice: The reaction is often carried out in an alcoholic solvent, such as ethanol, which helps to dissolve the reactants.[3] The choice of solvent can influence the reaction rate and selectivity.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
Issue 2: Formation of Significant Byproducts
Q: I am observing significant amounts of byproducts in my reaction mixture. What are they likely to be and how can I minimize their formation?
A: The primary byproducts in this synthesis are typically from over-alkylation and intramolecular cyclization.
-
Over-alkylation Products: The initially formed (2,5-Dichloropentyl)amine is also a nucleophile and can react with another molecule of the dichloropentane starting material, leading to secondary and tertiary amines.[1][3][4]
-
Intramolecular Cyclization: The amino group in the product can undergo an intramolecular nucleophilic substitution with the remaining chloro group on the same molecule to form a cyclic amine (a substituted pyrrolidine or piperidine derivative). This is a common pathway for haloamines.
-
Solution: Running the reaction at lower temperatures can disfavor the intramolecular cyclization relative to the intermolecular amination of the starting material. Additionally, maintaining a high concentration of ammonia can help to ensure the primary reaction proceeds more rapidly.
-
Issue 3: Difficulty in Product Purification
Q: How can I effectively purify the this compound from the reaction mixture?
A: Purification can be challenging due to the presence of multiple amine products and their salts. A multi-step approach is often necessary:
-
Removal of Excess Ammonia: After the reaction, excess ammonia and the solvent can be removed by evaporation under reduced pressure.
-
Extraction: The resulting residue can be dissolved in a suitable solvent system to separate the desired product. An acidic aqueous solution can be used to protonate all amine products, making them water-soluble and allowing for extraction with an organic solvent to remove any unreacted starting material.
-
Selective Precipitation/Crystallization: The desired this compound may have different solubility properties compared to the di-aminated byproduct. Careful selection of a solvent/anti-solvent system can be used to selectively precipitate or crystallize the product. Techniques like salting out with ammonium chloride in an acetonitrile/water mixture have been used for the purification of other ammonium salts.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A1: A common and direct method is the nucleophilic substitution reaction between a 2,5-dichloropentyl halide (e.g., 1,4-dichloropentane) and an excess of ammonia. The reaction is typically carried out in a sealed vessel with an alcoholic solvent.
Hypothesized Reaction Pathway
Caption: Hypothesized reaction pathway.
Q2: What are the key reaction parameters to control for optimal yield?
A2: The key parameters to control are:
-
Molar Ratio of Reactants: A high molar excess of ammonia to the dichloropentane is crucial to favor mono-alkylation.
-
Temperature: The temperature should be high enough to ensure a reasonable reaction rate but low enough to minimize side reactions.
-
Reaction Time: Sufficient time must be allowed for the reaction to proceed to completion.
Table 1: Hypothetical Reaction Parameters for Optimization
| Parameter | Range to Investigate | Rationale |
| Molar Ratio (Ammonia:Dichloropentane) | 10:1 to 50:1 | A high excess of ammonia minimizes over-alkylation.[1][2][5] |
| Temperature (°C) | 80 - 120 | Balances reaction rate with the potential for side reactions. |
| Reaction Time (hours) | 12 - 48 | Ensures complete conversion of the starting material. |
| Solvent | Ethanol, Methanol | Common solvents for amination reactions.[3] |
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
A3:
-
Reaction Monitoring: Gas Chromatography-Mass Spectrometry (GC-MS) can be used to monitor the disappearance of the starting material and the appearance of the aminated product (after neutralization). Thin Layer Chromatography (TLC) can also be a quick method to check for the presence of the starting material.
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify any impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the presence of the ammonium functional group.
-
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
1,4-Dichloropentane
-
Anhydrous Ammonia
-
Ethanol (anhydrous)
-
Hydrochloric acid (concentrated)
-
Diethyl ether
Procedure:
-
In a high-pressure stainless-steel reactor, add 1,4-dichloropentane (1 equivalent).
-
Cool the reactor to -78 °C and condense anhydrous ammonia (20 equivalents) into the reactor.
-
Add anhydrous ethanol to the reactor.
-
Seal the reactor and allow it to warm to room temperature, then heat to 100 °C with stirring for 24 hours.
-
Cool the reactor to room temperature and carefully vent the excess ammonia.
-
Transfer the reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and cool to 0 °C.
-
Bubble dry HCl gas through the solution or add a solution of HCl in diethyl ether dropwise until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Isopropanol
-
Hexane
Procedure:
-
Dissolve the crude product in a minimal amount of hot isopropanol.
-
If any insoluble impurities are present, filter the hot solution.
-
Allow the solution to cool slowly to room temperature.
-
If crystallization does not occur, add hexane dropwise as an anti-solvent until the solution becomes cloudy.
-
Allow the solution to stand at room temperature and then at 0-4 °C to complete crystallization.
-
Collect the purified crystals by filtration, wash with a cold isopropanol/hexane mixture, and dry under vacuum.
Purification Scheme
Caption: Purification scheme for the product.
References
Technical Support Center: Purification of (2,5-Dichloropentyl)ammonium chloride
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude sample of (2,5-Dichloropentyl)ammonium chloride?
The nature and quantity of impurities will heavily depend on the synthetic route used to prepare the compound. Common synthetic pathways to primary amines and their salts include the alkylation of ammonia or related nitrogen sources.[1][2] Based on these general methods, a range of impurities can be anticipated.
Table 1: Potential Impurities and Their Origin
| Impurity Class | Specific Examples | Likely Origin |
| Starting Materials | 1,4-dichloro-2-pentene, 2,5-dichloropentanenitrile, ammonia, azide sources | Incomplete reaction |
| Over-alkylation Products | Bis(2,5-dichloropentyl)amine, Tris(2,5-dichloropentyl)amine | Reaction of the product amine with the alkylating agent[1][2] |
| Solvent Residues | Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl ether, Ethanol | From reaction or workup steps |
| Inorganic Salts | Ammonium chloride (NH4Cl), Sodium chloride (NaCl), Lithium aluminum hydride byproducts | From reagents, catalysts, or workup procedures[3][4][5] |
| Isomeric Impurities | (2,4-Dichloropentyl)ammonium chloride | Rearrangement during synthesis |
Q2: My compound is very polar and streaks on a standard silica TLC plate. How can I effectively monitor my purification?
This is a common issue with highly polar and basic compounds like ammonium salts on standard silica gel.[6] The ammonium group interacts strongly with the acidic silica surface, leading to poor chromatography.
Troubleshooting TLC:
-
Modified Mobile Phase: Add a small amount of a basic modifier to your eluent to reduce streaking. A common system is a mixture of Dichloromethane (DCM), Methanol (MeOH), and Ammonium Hydroxide (NH4OH). A typical ratio to start with is 89:10:1 (DCM:MeOH:NH4OH).[6]
-
Alternative Stationary Phases: Consider using TLC plates with a different stationary phase, such as:
Q3: What is a good starting point for purifying this compound on a larger scale?
For solid organic salts, recrystallization is often the most effective and scalable purification technique.[9] The goal is to find a solvent system where the compound is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain in solution.
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent/System | Rationale |
| Isopropanol (IPA) | A polar protic solvent that often works well for ammonium salts. |
| Ethanol/Diethyl Ether | Dissolve the compound in a minimal amount of hot ethanol and slowly add diethyl ether as an anti-solvent until turbidity appears, then cool. |
| Methanol/Dichloromethane | Similar to the above, using methanol as the primary solvent and DCM as the anti-solvent. |
| Water | Given its salt-like nature, it may be soluble in hot water and crystallize upon cooling. However, this can be challenging to dry completely.[10] |
Troubleshooting Guides
Issue 1: Recrystallization yields are low or no crystals form.
| Potential Cause | Troubleshooting Step |
| Compound is too soluble in the chosen solvent. | Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the warm solution until it becomes cloudy, then cool slowly. |
| Solution is not sufficiently concentrated. | Carefully evaporate some of the solvent to increase the concentration and then attempt to cool and crystallize again. |
| Supersaturation has not been overcome (no nucleation). | 1. Scratch the inside of the flask with a glass rod at the solution-air interface. 2. Add a "seed" crystal from a previous batch if available. 3. Cool the solution to a lower temperature (e.g., in an ice bath or freezer). |
| Presence of oily impurities preventing crystallization. | Attempt a pre-purification step. Dissolve the crude material in a minimal amount of solvent, add silica gel to form a slurry, evaporate the solvent, and then wash the silica-adsorbed material with a non-polar solvent (like hexane or diethyl ether) to remove oils before attempting recrystallization.[7] |
Issue 2: The purified compound is still contaminated with inorganic salts.
| Potential Cause | Troubleshooting Step |
| Inorganic salts are co-precipitating during recrystallization. | Choose a more organic solvent system for recrystallization (e.g., Isopropanol or Ethanol/Ether). Most inorganic salts are insoluble in these solvents and can be removed by hot filtration before cooling. |
| Inadequate phase separation during aqueous workup. | If your synthesis involves an aqueous workup, ensure complete separation of the organic and aqueous layers. Multiple extractions of the aqueous layer with an organic solvent may be necessary. |
Issue 3: Column chromatography is not working effectively.
| Potential Cause | Troubleshooting Step |
| Compound is sticking to the silica gel column. | As with TLC, the compound is likely too polar for standard silica. 1. Use a modified eluent system, such as DCM/MeOH with 1-2% ammonium hydroxide.[11] 2. Switch to a different stationary phase like alumina or consider reverse-phase chromatography.[6][12] |
| Compound elutes with the solvent front. | This occurs in reverse-phase chromatography if the compound is too polar. In this case, normal phase chromatography (silica or alumina) with a highly polar eluent system is more appropriate. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add ~50 mg of the crude material. Add a potential recrystallization solvent (e.g., isopropanol) dropwise while heating and agitating. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the bulk of the crude this compound in an Erlenmeyer flask. Add the chosen solvent in portions while heating the flask (e.g., on a hotplate with a water bath). Add just enough hot solvent to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask. This step removes impurities that are insoluble in the hot solvent.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)
-
Plate: Use a silica gel TLC plate (or alumina for basic compounds).
-
Eluent: Prepare a mobile phase. A starting point could be 9:1 Dichloromethane:Methanol with a few drops of ammonium hydroxide.
-
Spotting: Dissolve a small amount of your crude and purified materials in a suitable solvent (e.g., methanol). Use a capillary tube to spot small amounts of each solution onto the TLC plate baseline.
-
Development: Place the TLC plate in a developing chamber containing the eluent. Ensure the solvent level is below the spots. Cover the chamber and allow the eluent to run up the plate.
-
Visualization: Remove the plate when the solvent front is near the top and mark the solvent front. Visualize the spots. Since the compound lacks a strong chromophore, visualization may require staining (e.g., in an iodine chamber or by dipping in a potassium permanganate solution).
-
Analysis: The purified sample should ideally show a single spot with a consistent Rf value, while the crude sample may show multiple spots.
Visualizations
Caption: General workflow for the purification of this compound via recrystallization.
Caption: Troubleshooting logic for common recrystallization issues encountered during purification.
References
- 1. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ammonium Chloride: An Effective Catalyst for the One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles : Oriental Journal of Chemistry [orientjchem.org]
- 4. iosrjournals.org [iosrjournals.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mt.com [mt.com]
- 10. google.com [google.com]
- 11. Purification [chem.rochester.edu]
- 12. The Analytical Scientist | Purification of polar compounds [theanalyticalscientist.com]
Technical Support Center: (2,5-Dichloropentyl)ammonium chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2,5-Dichloropentyl)ammonium chloride. The information is designed to help anticipate and address common issues related to side product formation during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side products observed in reactions with this compound?
A1: Reactions involving this compound are prone to two main classes of side products: those arising from intramolecular cyclization and those from intermolecular side reactions . Due to the bifunctional nature of the molecule (an amine and two alkyl chloride groups), it can react with itself or other molecules in the reaction mixture.
Q2: What is intramolecular cyclization and why does it occur with this compound?
A2: Intramolecular cyclization is a reaction where a molecule reacts with itself to form a ring. With this compound, the amine nitrogen can act as a nucleophile and attack one of the electrophilic carbon atoms bearing a chlorine atom. This process, known as an intramolecular SN2 reaction, is particularly favorable when it leads to the formation of a stable five- or six-membered ring. In this case, the formation of a six-membered piperidine ring is a highly probable pathway.
Q3: What are the common intermolecular side products?
A3: Intermolecular side reactions occur when one molecule of this compound reacts with another. This can lead to the formation of dimers, oligomers, and even polymers. The primary amine of one molecule can react with a chloropentyl group of another molecule, leading to a chain of linked units. This is a form of over-alkylation.[1][2][3][4]
Q4: Can impurities in the starting material contribute to side product formation?
A4: Yes, impurities in the this compound starting material can lead to unexpected side products. For instance, if the synthesis of the starting material from 1,4-dichlorobutane is incomplete, you might have residual starting materials or intermediates that can participate in side reactions.[5] Similarly, the presence of other haloalkanes can lead to the formation of different N-alkylated products.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments and provides potential solutions.
Issue 1: The major product of my reaction is a cyclic compound, not the expected product.
-
Observation: You observe a significant peak in your analytical data (e.g., GC-MS, LC-MS, NMR) corresponding to the mass of a cyclized product like 3-chloro-1-methylpiperidine hydrochloride (if the starting amine was N-methyl-(2,5-dichloropentyl)amine hydrochloride).
-
Cause: The reaction conditions are favoring intramolecular cyclization over the desired intermolecular reaction. This is common in reactions run at high dilution.
-
Troubleshooting Steps:
-
Increase Concentration: Running the reaction at a higher concentration will favor intermolecular reactions over intramolecular cyclization.
-
Temperature Control: Analyze the effect of temperature on the reaction. The activation energy for the intramolecular cyclization may be lower than that of your desired reaction. Adjusting the temperature may help to favor the desired product.
-
Choice of Base: If your reaction involves a base, its strength and steric hindrance can influence the reaction pathway. A bulky, non-nucleophilic base might favor deprotonation of the ammonium salt to the free amine, which can then cyclize. A less hindered base might participate in the desired reaction.
-
Issue 2: My product mixture is a complex combination of high molecular weight species.
-
Observation: Your analytical results show a distribution of masses, suggesting the formation of dimers, trimers, or even polymers. This is often accompanied by a decrease in the yield of the desired product.
-
Cause: Intermolecular side reactions, or over-alkylation, are dominating.[2][3][4] This happens when the newly formed secondary amine (from the initial reaction) is more nucleophilic than the starting primary amine and reacts further with the chloroalkyl chains of other molecules.
-
Troubleshooting Steps:
-
Stoichiometry Control: Use a large excess of one reactant if you are performing a reaction with another nucleophile to minimize the self-reaction of the this compound.
-
High Dilution: In contrast to Issue 1, if your goal is to avoid intermolecular reactions and you are not aiming for an intramolecular cyclization, high dilution can be a useful strategy to disfavor reactions between molecules.
-
Protecting Groups: Consider protecting the amine functionality with a suitable protecting group (e.g., Boc, Cbz) to prevent its participation in side reactions. The protecting group can be removed in a subsequent step.
-
Issue 3: I am observing side products that do not seem to be related to either cyclization or polymerization.
-
Observation: You identify unexpected impurities in your product mixture that do not match the expected masses of cyclized or oligomeric products.
-
Cause: These could be due to impurities in your starting material or reactions with the solvent or other reagents. For example, if your this compound was synthesized from 1,4-dichlorobutane and an amine, you might have unreacted 1,4-dichlorobutane which can lead to other alkylated products.[5][6]
-
Troubleshooting Steps:
-
Purity of Starting Material: Ensure the purity of your this compound using analytical techniques like NMR or GC-MS before starting your reaction. If necessary, purify the starting material.
-
Inert Solvent: Use a non-reactive solvent. Protic solvents, for example, could potentially participate in solvolysis reactions with the alkyl chloride groups under certain conditions.
-
Control Experiments: Run control experiments by omitting one reagent at a time to identify the source of the side product.
-
Data Presentation
The following table summarizes the common side products, their likely mode of formation, and their mass relative to the starting this compound (assuming the free base form for mass calculation: C5H11Cl2N, MW = 156.06 g/mol ).
| Side Product Type | Common Example | Formation Pathway | Molecular Weight ( g/mol ) |
| Intramolecular Cyclization | 3-Chloropiperidine derivative | Intramolecular SN2 reaction | 119.59 (as free base) |
| Intermolecular Dimer | N,N'-bis(5-chloro-2-pentyl)piperazine | Intermolecular SN2 reaction | 311.12 (as free base) |
| Over-alkylation (Dimer) | Dimer formed by N-alkylation | Intermolecular SN2 reaction | 276.16 (as free base) |
| Elimination | Pentenylamine derivative | Base-catalyzed elimination of HCl | 120.04 (as free base) |
Note: The exact masses will vary depending on the specific structure and whether the compound is in its free base or salt form.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general procedure for the synthesis of the title compound from 1,4-dichlorobutane and a primary amine, followed by chlorination. This method is adapted from procedures for similar chloroalkylamines.
Materials:
-
1,4-Dichlorobutane
-
Ammonia (or a primary amine, e.g., methylamine)
-
Thionyl chloride (SOCl₂)
-
Anhydrous diethyl ether
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Amination: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 1,4-dichlorobutane (1 equivalent) in anhydrous diethyl ether. Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of ammonia or the primary amine (2 equivalents) in diethyl ether from the dropping funnel over 1 hour.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Filter the resulting precipitate (ammonium chloride salt) and wash it with cold diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-(4-chlorobutyl)amine.
-
Hydroxylation (if starting from a diol precursor): This step is an alternative starting point. If starting from 5-amino-pentan-2-ol, dissolve the amino alcohol in anhydrous DCM.
-
Chlorination: Cool the solution of the amino alcohol (from step 6) or the N-(4-chlorobutyl)amine (from step 5, which would require further steps to get the desired precursor) to 0 °C.
-
Slowly add thionyl chloride (2.2 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).
Protocol 2: Intramolecular Cyclization to form a 3-Chloropiperidine Derivative
This protocol is designed to favor the intramolecular cyclization of this compound.
Materials:
-
This compound
-
Sodium bicarbonate (or another suitable base)
-
Anhydrous acetonitrile
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a large volume of anhydrous acetonitrile (e.g., 0.01 M solution) to favor intramolecular reaction.
-
Add sodium bicarbonate (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to isolate the 3-chloropiperidine derivative.
Mandatory Visualizations
Caption: Reaction pathways for this compound.
Caption: Troubleshooting logic for side product formation.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]
- 5. 1,4-Dichlorobutane synthesis - chemicalbook [chemicalbook.com]
- 6. Identify B formed in the reaction. [Jan. 27,2024 (II)] \begin{array} { l .. [askfilo.com]
Troubleshooting low reactivity of (2,5-Dichloropentyl)ammonium chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2,5-Dichloropentyl)ammonium chloride. The information is designed to address common issues related to the compound's reactivity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is showing low or no conversion. What are the potential causes?
A1: Low reactivity of this compound can stem from several factors related to its structure and the reaction conditions. The compound possesses two chloro groups at the C2 (secondary) and C5 (primary) positions, which exhibit different reactivities.
Potential Causes for Low Reactivity:
-
Steric Hindrance: The secondary chloride at the C2 position is more sterically hindered than the primary chloride at the C5 position. This can significantly slow down reactions that proceed via an S(_N)2 mechanism.[1][2][3]
-
Inappropriate Reaction Conditions: The choice of nucleophile, solvent, temperature, and base can dramatically impact the reaction outcome. A weak nucleophile or a non-optimal solvent can lead to sluggish or incomplete reactions.
-
Substrate Purity: Impurities in the this compound starting material can interfere with the reaction.
-
Intramolecular Cyclization: The presence of the amine group can lead to a competing intramolecular cyclization reaction, forming a substituted piperidine. This side reaction consumes the starting material and reduces the yield of the desired product.
-
Leaving Group Ability: While chloride is a reasonably good leaving group, it is less reactive than bromide or iodide. For certain applications, converting the chlorides to more reactive halides might be necessary.
Q2: I am observing the formation of an unexpected side product. What could it be?
A2: A likely side product, especially when using a base or upon heating, is a cyclized product. The amine nitrogen can act as an intramolecular nucleophile, attacking one of the electrophilic carbons bearing a chlorine atom to form a 3-methylpiperidine hydrochloride derivative. The formation of this six-membered ring is often thermodynamically favored. Elimination reactions (E1 or E2) to form alkenes are also possible, particularly with strong, non-nucleophilic bases and at higher temperatures.
Q3: How can I improve the yield of my nucleophilic substitution reaction?
A3: To improve the yield, consider the following strategies:
-
Optimize Reaction Conditions:
-
Nucleophile: Use a strong, non-bulky nucleophile to favor the S(_N)2 pathway, especially for the less hindered C5 position.
-
Solvent: For S(_N)2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they do not solvate the nucleophile as strongly as polar protic solvents.
-
Temperature: Increasing the temperature can enhance the reaction rate, but it may also promote side reactions like elimination and intramolecular cyclization. Careful temperature control is crucial.
-
-
Protect the Amine Group: If intramolecular cyclization is a significant issue, consider protecting the amine group (e.g., as a Boc or Cbz derivative) before performing the nucleophilic substitution. The protecting group can be removed in a subsequent step.
-
Halide Exchange: To increase reactivity, you can perform a Finkelstein reaction to exchange the chlorides for iodides, which are better leaving groups.
Q4: Which of the two chlorine atoms is more reactive?
A4: The primary chloride at the C5 position is generally more reactive towards S(_N)2 substitution due to lower steric hindrance compared to the secondary chloride at the C2 position.[1][2][3] However, under S(_N)1 conditions (which are less likely for a primary halide but possible for the secondary one with a good ionizing solvent and a weak nucleophile), the secondary chloride would be more reactive due to the greater stability of the secondary carbocation intermediate.
Troubleshooting Guide
The following table summarizes key factors influencing the reactivity of this compound in nucleophilic substitution reactions and provides suggestions for troubleshooting.
| Factor | Issue | Troubleshooting Suggestions |
| Substrate | Impure starting material | Verify purity using techniques like ¹H NMR and melting point analysis. Purify by recrystallization if necessary. |
| Low intrinsic reactivity | Consider converting the chloro groups to more reactive bromo or iodo groups via a Finkelstein reaction. | |
| Nucleophile | Weak nucleophile | Use a stronger nucleophile (e.g., N₃⁻, CN⁻, RS⁻). Anionic nucleophiles are generally stronger than their neutral counterparts. |
| Bulky nucleophile | Use a smaller nucleophile to minimize steric hindrance, especially for substitution at the C2 position. | |
| Solvent | Inappropriate solvent choice | For S(_N)2 reactions, use polar aprotic solvents (DMF, DMSO, acetonitrile). For S(_N)1 reactions, use polar protic solvents (water, alcohols). |
| Temperature | Reaction is too slow | Gradually increase the temperature while monitoring for the formation of side products (elimination or cyclization). |
| Formation of side products | Run the reaction at a lower temperature for a longer duration. | |
| Side Reactions | Intramolecular cyclization | Protect the amine group before the substitution reaction. Use a less basic nucleophile if possible. |
| Elimination products observed | Use a less basic, more nucleophilic reagent. Lower the reaction temperature. |
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
Objective: To determine the purity of this compound and identify any potential impurities.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher ¹H NMR spectrometer.
-
Reference: Use the residual solvent peak as an internal standard.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Analysis:
-
Integrate all peaks corresponding to the product.
-
Identify and integrate any impurity peaks.
-
Calculate the relative molar ratio of the compound to the impurities to assess purity. The expected chemical shifts will be influenced by the solvent. In D₂O, the protons adjacent to the chlorine atoms and the ammonium group will be deshielded.
-
Protocol 2: Test Reaction to Evaluate Reactivity
Objective: To perform a small-scale test reaction to assess the reactivity of this compound with a standard nucleophile.
Methodology:
-
Reactants:
-
This compound (1 equivalent)
-
Sodium azide (NaN₃) (2.2 equivalents)
-
Solvent: Anhydrous DMF
-
-
Procedure:
-
In a clean, dry reaction vial equipped with a magnetic stir bar, dissolve this compound in anhydrous DMF.
-
Add sodium azide to the solution.
-
Heat the reaction mixture to 60-70 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at regular intervals (e.g., every 2 hours).
-
-
Analysis:
-
The disappearance of the starting material and the appearance of new product spots on the TLC plate will indicate reactivity.
-
LC-MS analysis can confirm the mass of the expected mono- and di-substituted products.
-
Visualizations
References
Improving the stability of (2,5-Dichloropentyl)ammonium chloride solutions
Welcome to the technical support center for (2,5-Dichloropentyl)ammonium chloride. This resource provides researchers, scientists, and drug development professionals with essential information for maintaining the stability of solutions containing this compound. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of instability in my this compound solution?
A1: Degradation of your solution can manifest in several ways. You should monitor for the following physical and chemical changes:
-
pH Shift: A decrease in pH is a common indicator, often due to the formation of hydrochloric acid (HCl) as a byproduct of hydrolysis or other degradation pathways.
-
Color Change: The appearance of a yellow or brown tint in a previously colorless solution can signify the formation of degradation products.
-
Precipitate Formation: The development of cloudiness or solid precipitates may indicate the formation of insoluble degradation products or that the compound is coming out of solution due to changes in the solvent matrix.
-
Changes in Analytical Profile: When analyzed via techniques like HPLC or LC-MS, the appearance of new peaks or a decrease in the area of the parent compound's peak are clear signs of degradation.
Q2: What is the primary degradation pathway for this compound?
A2: The most probable degradation pathway for this compound, especially under neutral or basic conditions or when heated, is intramolecular cyclization. The amine nitrogen acts as a nucleophile, attacking one of the chlorinated carbons (likely the C5 position) to form a cyclic amine, specifically a substituted piperidinium chloride. This is a variation of well-known reactions like the Hofmann-Löffler cyclization.[1] Hydrolysis of the carbon-chlorine bonds is another potential degradation route, particularly in aqueous solutions.
References
Preventing degradation of (2,5-Dichloropentyl)ammonium chloride during reactions
Technical Support Center: (2,5-Dichloropentyl)ammonium chloride
Welcome to the technical support center for this compound. This guide provides researchers, scientists, and drug development professionals with detailed information to prevent the degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The most significant degradation pathway is intramolecular cyclization. The molecule contains a primary ammonium group and two chloro-substituents. Under neutral or basic conditions, the ammonium group can be deprotonated to a primary amine. This amine is nucleophilic and can attack one of the electrophilic carbon atoms bearing a chlorine atom, leading to the formation of a stable six-membered ring, specifically a substituted piperidine derivative. This type of reaction is common in bifunctional molecules where 5- and 6-membered rings can be formed.[1][2]
Q2: How does pH affect the stability of the compound?
A2: pH is the most critical factor for stability. In acidic conditions (pH < 6), the nitrogen atom exists predominantly as a protonated ammonium cation ([R-NH3]+). This form is not nucleophilic and cannot initiate the intramolecular cyclization reaction. As the pH increases, especially above the pKa of the ammonium group (typically around 9-10), the equilibrium shifts towards the unprotonated, nucleophilic free amine (R-NH2), which rapidly leads to degradation. Solutions of ammonium salts like ammonium chloride are naturally mildly acidic, which aids stability.[3]
Q3: I am observing low yields in my reaction. Could this be due to degradation?
A3: Yes, low yields are a common consequence of degradation. If your reaction conditions are neutral, basic, or require elevated temperatures, a significant portion of your starting material may be consumed by the intramolecular cyclization side reaction. The resulting cyclic byproduct will not participate in the desired reaction, thus lowering the overall yield.
Q4: What role does temperature play in the degradation process?
A4: Higher temperatures accelerate most chemical reactions, including the degradation of this compound. The rate of both the desired reaction and the undesired cyclization will increase with temperature. Therefore, it is crucial to use the lowest effective temperature for your protocol and to keep the compound cool during storage and handling. The parent compound, ammonium chloride, decomposes upon heating.[3][4]
Q5: Are there specific solvents I should avoid?
A5: Avoid using basic solvents (e.g., pyridine, triethylamine) unless they are part of the reaction mechanism and used under controlled conditions. Protic solvents like water or alcohols are generally acceptable, especially if the solution is kept acidic. Aprotic polar solvents such as DMF or DMSO are also common but be mindful of their potential to promote S_N2 reactions; their purity is critical to avoid introducing basic impurities.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem 1: An unexpected byproduct is detected by LC-MS or NMR.
-
Symptom: A new peak appears with a mass corresponding to the loss of HCl (M-36.46 g/mol ) from the parent compound. NMR analysis shows a loss of the linear pentyl chain signals and the appearance of signals consistent with a piperidine ring.
-
Cause: This is the hallmark of intramolecular cyclization.
-
Solutions:
-
Verify and Adjust pH: Ensure your reaction medium is acidic. If the reaction tolerates it, add a non-nucleophilic acid to maintain a pH between 4 and 6.
-
Lower Reaction Temperature: Run the reaction at a lower temperature, even if it requires a longer reaction time.
-
Use High Dilution: Running the reaction at a lower concentration can favor intermolecular reactions over intramolecular ones, though this is primarily effective for preventing polymerization rather than simple cyclization.[2]
-
Problem 2: Inconsistent reaction outcomes and yields.
-
Symptom: Repeating the same experiment results in variable yields of the desired product.
-
Cause: This could be due to inconsistent pH, temperature fluctuations, or varying age/purity of the this compound starting material.
-
Solutions:
-
Standardize Conditions: Strictly control the pH, temperature, and reaction time. Use a buffer if your reaction chemistry allows.
-
Check Reagent Purity: Use a fresh bottle of the reagent or verify the purity of your existing stock. Store the compound in a cool, dry place, away from basic substances.
-
Inert Atmosphere: If your reaction is sensitive to air or moisture, consider running it under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the introduction of contaminants that could alter the pH.
-
Illustrative Data on Stability
The following tables summarize expected stability trends based on general chemical principles. The quantitative data is illustrative and not from direct experimental measurement of this specific compound.
Table 1: Illustrative Effect of pH on Degradation Rate
| pH | Relative Rate of Cyclization | Predominant Species | Stability |
| 2-4 | 0.01x | R-NH3+ | Very High |
| 5-6 | 0.1x | R-NH3+ | High |
| 7-8 | 1x | R-NH3+ / R-NH2 | Moderate |
| 9-10 | 10x | R-NH2 / R-NH3+ | Low |
| >11 | >100x | R-NH2 | Very Low |
Table 2: Illustrative Effect of Temperature and Solvents on Stability (at pH 7)
| Temperature (°C) | Solvent | Relative Degradation Rate | Notes |
| 25 | Water (pH 7) | 1x | Baseline for comparison. |
| 50 | Water (pH 7) | ~4-8x | Rate increases significantly with temperature. |
| 80 | Water (pH 7) | ~30-60x | High risk of rapid degradation. |
| 25 | Ethanol | 1.5x | Similar to water, may slightly favor S_N2 reactions. |
| 25 | THF | 0.8x | Less polar aprotic solvent, lower rate. |
| 25 | Pyridine | >500x | Basic solvent actively promotes degradation. Avoid . |
Visual Guides
Degradation Pathway
The primary degradation mechanism is the intramolecular S_N2 cyclization.
Caption: Primary degradation pathway of this compound.
Troubleshooting Workflow
Use this flowchart to diagnose and solve degradation-related issues.
Caption: Troubleshooting workflow for degradation issues.
Sample Experimental Protocol: Selective Nucleophilic Substitution
This protocol describes a hypothetical reaction where one chloro group is substituted by a nucleophile, while minimizing the degradation of the starting material.
Objective: To synthesize (5-Chloro-2-cyanopentyl)ammonium chloride.
Materials:
-
This compound: 1.0 g
-
Sodium Cyanide (NaCN): 1.1 eq
-
Hydrochloric Acid (HCl), 1 M solution
-
Dimethylformamide (DMF), anhydrous: 20 mL
-
Deionized Water
Experimental Workflow Diagram
Caption: Workflow for a stability-conscious synthesis protocol.
Procedure:
-
Preparation: Add this compound (1.0 g) and anhydrous DMF (20 mL) to a round-bottom flask equipped with a magnetic stirrer.
-
Acidification & Cooling (CRITICAL STEP): Place the flask in an ice-water bath and cool the solution to 0°C. Using a pH meter or pH paper, carefully add 1 M HCl dropwise until the pH of the solution is between 4.5 and 5.5. This step ensures the amine is protonated and non-nucleophilic before the reaction begins.
-
Reagent Addition: Dissolve Sodium Cyanide in a minimal amount of cold water and add it to the reaction mixture dropwise over 30 minutes, ensuring the temperature does not rise above 5°C.
-
Reaction: Allow the mixture to stir at 0-5°C. Monitor the reaction progress using a suitable method (e.g., TLC or LC-MS) every 2-4 hours. The reaction may take 12-24 hours at this low temperature.
-
Workup: Once the reaction is complete, pour the mixture into 100 mL of cold water and proceed with standard aqueous workup and extraction procedures suitable for your target compound.
-
Purification: Purify the crude product using column chromatography or recrystallization to isolate the desired (5-Chloro-2-cyanopentyl)ammonium chloride.
By maintaining a low temperature and, most importantly, an acidic pH, this protocol minimizes the risk of intramolecular cyclization, thereby maximizing the yield of the desired product.
References
Technical Support Center: Scaling Up (2,5-Dichloropentyl)ammonium chloride Reactions
Welcome to the technical support center for the synthesis and scale-up of (2,5-Dichloropentyl)ammonium chloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful experimentation. The information provided is based on established principles of organic chemistry, drawing analogies from similar haloalkane and amine reactions, as specific literature for this compound is limited.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most direct method is the reaction of 1,4-dichloropentane with an excess of ammonia. This is a nucleophilic substitution reaction where ammonia displaces one of the chloride atoms. The reaction is typically carried out in a sealed vessel with a solvent like ethanol.[1][2] Using a large excess of ammonia is crucial to favor the formation of the primary amine and minimize over-alkylation.[2][3]
Q2: What are the primary side products to expect in this synthesis?
A2: The primary side products arise from over-alkylation, where the initially formed primary amine reacts further with the starting dihaloalkane. This leads to the formation of secondary and tertiary amines, as well as quaternary ammonium salts.[2][4][5] Additionally, intramolecular cyclization can occur, leading to the formation of substituted pyrrolidine or piperidine derivatives. Elimination reactions to form alkenes are also possible, especially at higher temperatures.[6][7]
Q3: How can I minimize the formation of over-alkylation products?
A3: Using a significant molar excess of ammonia relative to the 1,4-dichloropentane is the most effective strategy.[2][3] This ensures that the haloalkane is more likely to react with an ammonia molecule rather than the desired primary amine product. Running the reaction at lower temperatures can also help to control the rate of subsequent alkylation reactions.
Q4: What is the role of ammonium chloride in this type of reaction?
A4: While the primary reaction is with ammonia, ammonium chloride can be present or formed in situ. It can act as a mild acid catalyst in some amine-related reactions.[8][9][10] In the context of this synthesis, its presence might influence the equilibrium between the free amine and the ammonium salt.
Q5: What analytical techniques are suitable for monitoring the reaction progress and product purity?
A5: A combination of techniques is recommended. Thin Layer Chromatography (TLC) can provide a quick qualitative assessment of the reaction progress. For quantitative analysis and purity determination, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are highly effective.[11] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation of the final product and any isolated byproducts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Significant formation of side products (over-alkylation, cyclization). - Loss of product during workup. | - Increase reaction time or temperature cautiously. - Use a larger excess of ammonia.[3] - Optimize workup procedure, perhaps by using a different extraction solvent or adjusting the pH. |
| Presence of Multiple Products (Over-alkylation) | - Insufficient excess of ammonia. - Reaction temperature is too high, promoting further alkylation. | - Increase the molar ratio of ammonia to 1,4-dichloropentane (e.g., 20:1 or higher). - Lower the reaction temperature and extend the reaction time. |
| Formation of a Cyclic Byproduct | - Intramolecular cyclization of the primary amine product. This is favored at high dilution.[12] | - Run the reaction at a higher concentration to favor intermolecular reactions. - Lowering the reaction temperature can disfavor the activation energy barrier for cyclization. |
| Product is Difficult to Purify | - Presence of multiple closely related amine salts. - Contamination with unreacted starting material. | - Utilize column chromatography with a suitable stationary phase (e.g., silica gel) and eluent system. - Recrystallization from an appropriate solvent system can be effective for crystalline solids.[13] - Consider converting the amine mixture to their free base form for easier separation before converting back to the hydrochloride salt. |
| Reaction is Not Initiating | - Low quality or wet starting materials. - Reaction temperature is too low. | - Ensure 1,4-dichloropentane and solvent are dry and of high purity. - Gradually increase the reaction temperature while monitoring for product formation. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is an illustrative example based on the ammonolysis of haloalkanes.
Materials:
-
1,4-Dichloropentane
-
Anhydrous Ethanol
-
Concentrated Ammonia solution (aqueous or ethanolic)
-
Diethyl ether
-
Hydrochloric acid (concentrated)
Procedure:
-
In a high-pressure stainless-steel reactor, combine 1,4-dichloropentane (1 mole) and anhydrous ethanol (1 L).
-
Cool the mixture to -10 °C and add a concentrated solution of ammonia in ethanol (20 moles) slowly with stirring.
-
Seal the reactor and heat to 80 °C for 24 hours with continuous stirring.
-
After cooling to room temperature, carefully vent the excess ammonia in a fume hood.
-
Transfer the reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and extract with diethyl ether to remove any unreacted 1,4-dichloropentane.
-
Acidify the aqueous layer with concentrated hydrochloric acid to a pH of 1-2 to ensure the product is in its ammonium chloride salt form.
-
Wash the aqueous layer again with diethyl ether.
-
Remove the water from the aqueous layer under reduced pressure to yield the crude this compound.
-
Recrystallize the crude product from an ethanol/ether mixture to obtain the purified product.
Data Presentation
Table 1: Effect of Ammonia Excess on Product Distribution (Hypothetical Data)
| Molar Ratio (Ammonia : Dichloropentane) | Yield of Primary Amine Salt (%) | Yield of Secondary Amine (%) | Yield of Other Byproducts (%) |
| 5 : 1 | 45 | 35 | 20 |
| 10 : 1 | 65 | 20 | 15 |
| 20 : 1 | 80 | 10 | 10 |
| 30 : 1 | 85 | 5 | 10 |
Table 2: Effect of Temperature on Reaction Time and Yield (Hypothetical Data for 20:1 Molar Ratio)
| Temperature (°C) | Reaction Time (hours) | Yield of Primary Amine Salt (%) |
| 60 | 48 | 75 |
| 80 | 24 | 80 |
| 100 | 12 | 78 (with increased byproducts) |
Mandatory Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
Caption: General experimental workflow for synthesis and purification.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. m.youtube.com [m.youtube.com]
- 4. chemistryworkshopjr.weebly.com [chemistryworkshopjr.weebly.com]
- 5. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 6. savemyexams.com [savemyexams.com]
- 7. embibe.com [embibe.com]
- 8. Ammonium Chloride: An Effective Catalyst for the One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles : Oriental Journal of Chemistry [orientjchem.org]
- 9. iosrjournals.org [iosrjournals.org]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Purification of (2,5-Dichloropentyl)ammonium chloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude (2,5-Dichloropentyl)ammonium chloride. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in crude this compound?
A1: Without a specific synthesis protocol, we can anticipate impurities based on a probable synthetic route, such as the reaction of 2,5-dichloro-1-pentanamine with hydrochloric acid. Potential impurities could include:
-
Unreacted starting materials: 2,5-dichloro-1-pentanamine.
-
Solvent residues: From the reaction or initial work-up.
-
By-products: Resulting from side reactions.
-
Inorganic salts: If used during the synthesis or work-up.
Q2: What is the recommended method for purifying crude this compound?
A2: Recrystallization is the most common and effective method for purifying solid organic compounds like alkylammonium halides.[1][2][3][4] This technique relies on the principle that the solubility of the desired compound and its impurities differ in a given solvent at different temperatures.
Q3: How do I choose a suitable solvent for recrystallization?
A3: An ideal recrystallization solvent should:
-
Dissolve the this compound sparingly or not at all at room temperature, but dissolve it completely at or near the solvent's boiling point.[4][5]
-
Either not dissolve the impurities at all, so they can be filtered off from the hot solution, or dissolve them very well, so they remain in the cold solution after the desired product has crystallized.
-
Be chemically inert towards this compound.
-
Be sufficiently volatile to be easily removed from the purified crystals.
Common solvent systems for alkylammonium salts include alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone), or solvent mixtures like ethanol/water or acetone/hexane.[5][6][7]
Q4: How can I assess the purity of the final product?
A4: The purity of the recrystallized this compound can be assessed using several analytical techniques:
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point.
-
Spectroscopy (NMR, IR): To confirm the chemical structure and identify any residual impurities.
-
Chromatography (TLC, HPLC): To detect the presence of multiple components.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound by recrystallization.
Q5: My compound "oils out" instead of forming crystals upon cooling. What should I do?
A5: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[8][9] This often happens if the melting point of the compound is lower than the boiling point of the solvent or if there is a high concentration of impurities.
-
Solution 1: Re-dissolve and add more solvent. Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool more slowly.
-
Solution 2: Change the solvent system. Try a solvent with a lower boiling point or use a solvent mixture. For instance, if you are using a single solvent, try adding a miscible "anti-solvent" (one in which the compound is less soluble) dropwise to the hot, dissolved solution until it becomes slightly cloudy, then reheat to clarify and cool slowly.[10]
-
Solution 3: Induce crystallization at a lower temperature. Cool the solution in an ice bath while vigorously scratching the inside of the flask with a glass rod to provide a surface for nucleation.
Q6: No crystals are forming even after the solution has cooled to room temperature. What is the problem?
A6: This is a common issue that can arise from several factors.
-
Problem: Too much solvent was used. This is the most frequent cause.[9][11]
-
Solution: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.
-
-
Problem: The solution is supersaturated. The solution contains more dissolved solute than it should at that temperature, but crystal nucleation has not initiated.[9]
-
Problem: The cooling process is too rapid.
-
Solution: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Q7: The recovery of my purified product is very low. Why did this happen and how can I improve it?
A7: Low recovery can be due to several reasons.
-
Reason 1: Using too much solvent. As mentioned, this will keep more of your product dissolved in the mother liquor.
-
Improvement: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[11]
-
-
Reason 2: Premature crystallization during hot filtration. If you performed a hot filtration to remove insoluble impurities, your product may have crystallized on the filter paper.
-
Improvement: Use a pre-heated funnel and flask for filtration and use a small amount of extra hot solvent to wash the filter paper.
-
-
Reason 3: Washing the crystals with a solvent at the wrong temperature. Washing the collected crystals with room temperature solvent can re-dissolve some of the product.
-
Improvement: Always wash the crystals with a small amount of ice-cold recrystallization solvent.[11]
-
Data Presentation
Table 1: Potential Impurities and Recommended Removal Methods
| Impurity Type | Example | Recommended Removal Method |
| Unreacted Starting Material | 2,5-dichloro-1-pentanamine | Recrystallization |
| By-products | Oligomeric species | Recrystallization, potentially with a charcoal treatment to remove colored impurities. |
| Inorganic Salts | Sodium Chloride | Recrystallization from a solvent in which the inorganic salt is insoluble (e.g., ethanol, acetone). |
| Residual Solvents | Toluene, Dichloromethane | Drying the final product under vacuum. |
Table 2: General Recrystallization Protocol for this compound
| Step | Procedure |
| 1. Solvent Selection | Test the solubility of a small amount of crude product in various solvents (e.g., isopropanol, acetone, ethanol/water) at room and elevated temperatures to find a suitable system. |
| 2. Dissolution | Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring until the solid completely dissolves. Add more solvent in small portions if necessary. |
| 3. Hot Filtration (Optional) | If insoluble impurities are present, add a slight excess of hot solvent and filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. |
| 4. Crystallization | Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation. |
| 5. Crystal Collection | Collect the crystals by vacuum filtration using a Büchner funnel. |
| 6. Washing | Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. |
| 7. Drying | Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent. |
Visualizations
Caption: General workflow for the purification of this compound by recrystallization.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
- 1. US7268256B2 - Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt - Google Patents [patents.google.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. mt.com [mt.com]
- 4. physics.emu.edu.tr [physics.emu.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. people.chem.umass.edu [people.chem.umass.edu]
Challenges in the characterization of (2,5-Dichloropentyl)ammonium chloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (2,5-Dichloropentyl)ammonium chloride. Due to the limited availability of specific literature on this compound, the following guidance is based on established principles for the characterization of analogous halogenated alkylammonium salts.
Troubleshooting Guide
Synthesis & Purification
Question: My synthesis of this compound resulted in a low yield and a sticky, impure product. What are the likely side products and how can I improve the purity?
Answer:
Low yields and impure products in the synthesis of halogenated alkylammonium salts are often due to side reactions. The likely culprits are over-alkylation, elimination reactions, and residual starting materials.
Potential Side Products:
-
Diammonium salt: Reaction of the product with the starting amine.
-
Elimination products: Formation of alkenes from the dichloropentyl chain under basic conditions.
-
Isomeric impurities: If the starting material was a mix of dichloropentane isomers.
Troubleshooting Steps:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of the amine to the dichloropentane precursor to minimize over-alkylation.
-
Temperature Control: Maintain a low reaction temperature to disfavor elimination reactions.
-
Purification:
-
Recrystallization: Try recrystallizing the crude product from a suitable solvent system like ethanol/ether or isopropanol/hexane.
-
Washing: Wash the crude product with a non-polar solvent like diethyl ether to remove unreacted dichloropentane.[1][2]
-
Column Chromatography: While challenging for highly polar salts, silica gel chromatography with a polar eluent (e.g., dichloromethane/methanol/ammonium hydroxide) can be effective.
-
Analytical Characterization
Question: I'm struggling to get a clean ¹H NMR spectrum. The baseline is noisy and I see broad peaks. What could be the issue?
Answer:
A poor NMR spectrum can be due to several factors, including sample purity, water content, and the inherent properties of the ammonium salt.
Troubleshooting Steps:
-
Sample Purity: Ensure the sample is free from residual solvents and starting materials. Try an additional purification step as described above.
-
Hygroscopicity: Alkylammonium salts are often hygroscopic. The presence of water can lead to peak broadening. Dry your sample thoroughly under high vacuum before preparing the NMR sample.
-
Solvent Choice: Use a deuterated solvent that readily dissolves the salt, such as D₂O, DMSO-d₆, or CD₃OD. If using D₂O, the N-H proton signal will exchange and not be visible.
-
Acidity: The ammonium proton can broaden signals. Adding a drop of DCl to a D₂O solution can sometimes sharpen the N-H signal and adjacent C-H signals.
Question: My mass spectrometry results show multiple peaks and unexpected fragments. How can I confirm the mass of this compound?
Answer:
Electrospray ionization (ESI) is typically the best method for analyzing quaternary ammonium salts. The expected observation is the parent cation [(M-Cl)⁺].
Troubleshooting Fragmentation:
-
In-source fragmentation: High cone voltage can cause the molecule to fragment in the source. Reduce the cone voltage to obtain a stronger signal for the parent ion.
-
Isotopic Pattern: Due to the two chlorine atoms, look for a characteristic isotopic pattern for the parent cation. The M+2 and M+4 peaks should have specific relative intensities.
-
Adducts: You may observe adducts with sodium ([M-Cl+Na]⁺) or other salts present in your sample or the mobile phase.
Stability & Storage
Question: My sample of this compound has turned yellow and become oily over time. What is causing this degradation?
Answer:
Halogenated alkylammonium salts can be susceptible to degradation, especially in the presence of moisture, light, or elevated temperatures.[3] The yellowing and oily appearance suggest decomposition.
Potential Degradation Pathways:
-
Hofmann Elimination: Under basic conditions (even trace amounts), the compound can undergo elimination to form an alkene.
-
Hydrolysis: The chloroalkane moieties may be susceptible to slow hydrolysis, forming hydroxy-substituted analogs.
-
Photodecomposition: Exposure to UV light can sometimes initiate degradation.
Recommended Storage:
-
Store the compound in a tightly sealed, amber glass vial.
-
Keep it in a desiccator to protect from moisture.
-
Store at a low temperature (e.g., 4°C) to minimize thermal degradation.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and solubility of this compound?
A1: It is expected to be a white to off-white crystalline solid.[4] Like many simple ammonium salts, it should be soluble in water and polar organic solvents like methanol and ethanol, and insoluble in non-polar solvents like ether and hexane.
Q2: Which analytical techniques are essential for the complete characterization of this compound?
A2: A combination of techniques is necessary for unambiguous characterization:
-
NMR Spectroscopy (¹H, ¹³C): To confirm the carbon skeleton and the position of the substituents.
-
Mass Spectrometry (MS): To determine the molecular weight and isotopic pattern.
-
Elemental Analysis (CHN): To confirm the elemental composition.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional group vibrations (e.g., N-H, C-H, C-Cl).
Q3: Are there any specific safety precautions I should take when handling this compound?
A3: While specific toxicity data is not available, it is prudent to handle this compound with standard laboratory safety precautions. As a halogenated organic compound and an ammonium salt, it should be treated as potentially hazardous.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
Data Presentation
Table 1: Expected Analytical Data for this compound
| Parameter | Expected Result | Potential Indication of Impurity/Degradation |
| Appearance | White crystalline solid | Yellowing, oily appearance, clumping (hygroscopicity) |
| ¹H NMR (DMSO-d₆) | Sharp signals corresponding to the pentyl chain protons and the ammonium protons. | Broad peaks, unexpected signals in the alkene region (5-6 ppm). |
| ¹³C NMR (DMSO-d₆) | Five distinct signals for the pentyl chain carbons. | More than five signals, indicating isomers or impurities. |
| LC-MS (ESI+) | [M-Cl]⁺ at m/z = 156.07 (with characteristic Cl₂ isotopic pattern) | Additional peaks corresponding to elimination or hydrolysis products. |
| Elemental Analysis | C: 32.54%, H: 6.55%, N: 7.59%, Cl: 53.32% | Deviations of >0.4% from theoretical values. |
Experimental Protocols & Visualizations
Protocol: Full Characterization Workflow
-
Sample Preparation: Dry the synthesized product under high vacuum for 24 hours to remove residual solvent and moisture.
-
NMR Spectroscopy:
-
Dissolve ~10 mg of the dried sample in 0.7 mL of DMSO-d₆.
-
Acquire ¹H and ¹³C NMR spectra.
-
-
LC-MS Analysis:
-
Elemental Analysis:
-
Submit a ~5 mg, thoroughly dried sample for CHN analysis.
-
-
FTIR Spectroscopy:
-
Acquire an IR spectrum using a KBr pellet or as a thin film.
-
Caption: Workflow for the characterization of this compound.
Diagram: Potential Degradation Pathway
Caption: Potential degradation pathways for this compound.
Diagram: Troubleshooting Impure Product
Caption: Troubleshooting workflow for an impure synthesis product.
References
- 1. CN1194974A - Process for synthesis of n-dodecyl trimethyl ammonium chloride - Google Patents [patents.google.com]
- 2. CN1247859A - Synthesis process of dodecyl trimethyl ammonium chloride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Ammonium Chloride | NH4Cl | CID 25517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aesan.gob.es [aesan.gob.es]
- 6. ejpasa.journals.ekb.eg [ejpasa.journals.ekb.eg]
Modifying reaction conditions for (2,5-Dichloropentyl)ammonium chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and handling of (2,5-Dichloropentyl)ammonium chloride.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
A1: A robust and selective method for synthesizing this compound is via a two-step process. The first step involves the Gabriel synthesis to selectively introduce a single protected amine group onto the dichloropentane backbone, followed by deprotection and subsequent acidification to form the final ammonium chloride salt. This method is preferred over direct amination with ammonia to avoid the formation of multiple side products.
Q2: What are the main challenges in the synthesis of this compound?
A2: The primary challenges include:
-
Over-alkylation: Direct reaction with ammonia can lead to the formation of secondary and tertiary amines, as well as the diamine product.
-
Cyclization: Intramolecular reaction of the amine with the second chloro group can lead to the formation of a pyrrolidine byproduct.
-
Elimination Reactions: Under basic conditions, elimination of HCl can occur, leading to the formation of unsaturated byproducts.
-
Purification: Separating the desired product from starting materials, byproducts, and the deprotection agent (e.g., hydrazine) can be challenging.
Q3: How can I confirm the identity and purity of my final product?
A3: Standard analytical techniques are recommended:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Elemental Analysis: To confirm the elemental composition (C, H, N, Cl).
-
Melting Point: A sharp melting point range indicates high purity.
Q4: What are the recommended storage conditions for this compound?
A4: The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is hydroscopic and should be protected from moisture.
Troubleshooting Guides
Below are common issues encountered during the synthesis of this compound and their potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of N-(2,5-dichloropentyl)phthalimide | 1. Incomplete reaction of potassium phthalimide with 1,4-dichloropentane. 2. Competing elimination reaction. 3. Impure starting materials. | 1. Increase reaction time or temperature moderately. Ensure potassium phthalimide is fully dissolved or suspended. 2. Use a non-polar aprotic solvent (e.g., DMF, DMSO) and maintain a moderate temperature to favor S_{N}2 over E2. 3. Ensure 1,4-dichloropentane and potassium phthalimide are pure and dry. |
| Presence of multiple products after Gabriel synthesis | 1. Reaction with both chloro groups of 1,4-dichloropentane. 2. Contamination in starting materials. | 1. Use a 1:1 molar ratio of potassium phthalimide to 1,4-dichloropentane or a slight excess of the dichloropentane. 2. Purify starting materials before use. |
| Incomplete deprotection of the phthalimide group | 1. Insufficient hydrazine hydrate. 2. Short reaction time or low temperature. | 1. Use a molar excess of hydrazine hydrate (typically 1.5-2 equivalents). 2. Increase the reflux time or ensure the reaction temperature is maintained. |
| Formation of a pyrrolidine byproduct | Intramolecular cyclization of the intermediate amine. | This is more likely during the deprotection step. Ensure the reaction is carried out under conditions that favor the desired reaction with hydrazine. Keeping the temperature controlled during the initial phase of hydrazine addition can be beneficial. |
| Final product is an oil or difficult to crystallize | 1. Presence of impurities. 2. Residual solvent. | 1. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/ether, isopropanol/hexane). Column chromatography of the free amine before salt formation may be necessary. 2. Ensure the product is thoroughly dried under vacuum. |
| Product has a broad melting point range | Presence of impurities. | Recrystallize the product until a sharp melting point is achieved. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Gabriel Synthesis
Step 1: Synthesis of N-(2,5-dichloropentyl)phthalimide
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add potassium phthalimide (1.85 g, 10 mmol) to dry N,N-dimethylformamide (DMF, 40 mL).
-
Heat the mixture to 70-80°C with stirring until the potassium phthalimide is fully dissolved or finely suspended.
-
Add 1,4-dichloropentane (1.41 g, 10 mmol) dropwise to the reaction mixture.
-
Maintain the reaction temperature at 80-90°C and stir for 12-18 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (200 mL).
-
The N-(2,5-dichloropentyl)phthalimide will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
| Parameter | Value |
| Molar Ratio (Phthalimide:Dichloropentane) | 1:1 |
| Solvent | Dry DMF |
| Temperature | 80-90°C |
| Reaction Time | 12-18 hours |
Step 2: Deprotection and Formation of this compound
-
Suspend the dried N-(2,5-dichloropentyl)phthalimide (2.72 g, 10 mmol) in ethanol (50 mL) in a round-bottom flask fitted with a reflux condenser.
-
Add hydrazine hydrate (0.75 mL, 15 mmol) to the suspension.
-
Heat the mixture to reflux and maintain for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to pH ~1.
-
Filter off the precipitated phthalhydrazide.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain the pure product.
| Parameter | Value |
| Deprotecting Agent | Hydrazine Hydrate |
| Molar Ratio (Phthalimide derivative:Hydrazine) | 1:1.5 |
| Solvent | Ethanol |
| Reaction Time | 2-4 hours |
| Acidification Agent | Concentrated HCl |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis issues.
Validation & Comparative
Unveiling the Structural and Potential Functional Profile of (2,5-Dichloropentyl)ammonium chloride: A Comparative Analysis for Researchers
For drug development professionals and researchers in the chemical and biological sciences, the synthesis and characterization of novel chemical entities are paramount. This guide provides a detailed examination of the structure of (2,5-Dichloropentyl)ammonium chloride, a dichlorinated alkylamine of interest in medicinal chemistry. Due to the limited publicly available experimental data on this specific compound, this report establishes a comparative framework with structurally similar alternatives, offering insights into its potential synthesis, characterization, and biological evaluation.
This compound, with the chemical formula C₅H₁₂Cl₃N and CAS number 62922-45-6, is recognized as a chemical compound with potential biological activity, likely serving as a building block for more complex molecules or as an enzyme inhibitor.[1] Its structure, featuring two chlorine atoms on the pentyl chain, suggests potential for specific binding interactions with biological targets. This guide will delve into a comparative analysis of this compound with relevant alternatives, providing hypothetical experimental protocols and data presentation to aid researchers in its evaluation.
Structural Confirmation and Physicochemical Properties
The IUPAC name for this compound is 2,5-dichloropentan-1-amine;hydrochloride. The presence of the ammonium chloride group enhances its solubility in aqueous solutions, a desirable characteristic for biological assays.
| Property | This compound (Predicted) | Alternative 1: (Pentyl)ammonium chloride | Alternative 2: (2-Chloropentyl)ammonium chloride | Alternative 3: (5-Hydroxypentyl)ammonium chloride |
| Molecular Formula | C₅H₁₂Cl₃N | C₅H₁₄ClN | C₅H₁₃Cl₂N | C₅H₁₄ClNO |
| Molecular Weight | 192.51 g/mol | 123.62 g/mol | 158.07 g/mol | 139.62 g/mol |
| Boiling Point | Not available | ~195 °C (free amine) | Not available | Not available |
| Solubility in Water | High (predicted) | High | High (predicted) | High |
| Key Structural Feature | Dichloro-substitution | Simple alkyl chain | Monochloro-substitution | Hydroxyl group |
Comparative Synthesis Protocols
The synthesis of this compound and its analogs would likely proceed through standard organic chemistry reactions. Below are detailed hypothetical protocols for their preparation.
Experimental Protocol: Synthesis of this compound
-
Starting Material: 1-Amino-5-pentanol.
-
Step 1: Boc Protection. The primary amine of 1-amino-5-pentanol is protected using Di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine in a suitable solvent such as dichloromethane (DCM).
-
Step 2: Dichlorination. The hydroxyl group of the Boc-protected amino alcohol is then subjected to chlorination using a two-step process or a direct dichlorination agent. A common method involves the use of thionyl chloride (SOCl₂) or a similar chlorinating agent, potentially with a catalyst, to replace the hydroxyl group and the hydrogen on the secondary carbon with chlorine atoms. This step's conditions (temperature, reaction time) would need to be carefully optimized to achieve the desired 2,5-dichloro substitution.
-
Step 3: Boc Deprotection. The Boc protecting group is removed by treatment with a strong acid, such as hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.
-
Step 4: Salt Formation. The resulting 2,5-dichloropentylamine is then treated with a solution of HCl in a suitable solvent (e.g., diethyl ether) to precipitate the desired this compound salt.
-
Purification: The final product is purified by recrystallization.
Experimental Protocol: Synthesis of Alternative Compounds
The synthesis of the alternative compounds would follow similar principles, with modifications to the starting materials and chlorination steps. For instance, (Pentyl)ammonium chloride would be synthesized from pentylamine and HCl. (2-Chloropentyl)ammonium chloride would require a selective monochlorination of a suitable precursor. (5-Hydroxypentyl)ammonium chloride can be synthesized from 1,5-pentanediol by selective amination and subsequent salt formation.
Hypothetical Biological Activity and Comparative Evaluation
The presence of chlorine atoms in this compound suggests it may exhibit interesting biological activities, potentially as an enzyme inhibitor. Halogen atoms can participate in halogen bonding and alter the electronic properties of a molecule, influencing its binding affinity to a target protein.
To evaluate its potential, a comparative in vitro enzyme inhibition assay could be performed. A hypothetical experimental workflow is outlined below.
Experimental Workflow: Enzyme Inhibition Assay
Figure 1. A generalized workflow for a comparative enzyme inhibition assay.
Hypothetical Comparative Inhibition Data
The following table presents hypothetical IC₅₀ values that could be obtained from such an assay, illustrating a potential structure-activity relationship.
| Compound | Target Enzyme | IC₅₀ (µM) |
| This compound | Hypothetical Kinase A | 15 |
| (Pentyl)ammonium chloride | Hypothetical Kinase A | > 100 (inactive) |
| (2-Chloropentyl)ammonium chloride | Hypothetical Kinase A | 45 |
| (5-Hydroxypentyl)ammonium chloride | Hypothetical Kinase A | 80 |
These hypothetical results would suggest that the dichloro-substitution is crucial for the inhibitory activity against "Hypothetical Kinase A," with the monochlorinated and hydroxylated analogs showing significantly reduced potency.
Logical Relationship of Structural Modifications to Potential Activity
The rationale for comparing these specific compounds lies in systematically probing the contribution of the chloro-substituents to the molecule's overall properties and potential biological activity.
Figure 2. Logical progression of structural modifications and their potential impact.
References
Purity Analysis of Synthesized (2,5-Dichloropentyl)ammonium chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The meticulous assessment of purity for any synthesized active pharmaceutical ingredient (API) is a cornerstone of drug development and chemical research. This guide provides a comprehensive comparison of analytical techniques for determining the purity of (2,5-Dichloropentyl)ammonium chloride, a dichlorinated alkylammonium salt. We will explore various analytical methodologies, presenting their procedural details and offering a comparative analysis of their efficacy in identifying and quantifying the target compound and its potential impurities.
Synthesis and Potential Impurities
Proposed Synthesis Pathway:
A likely synthesis route for this compound is the reductive amination of 1,5-dichloro-3-pentanone. This two-step process involves the reaction of the ketone with ammonia to form an intermediate imine, which is then reduced to the corresponding primary amine. Subsequent treatment with hydrochloric acid yields the final ammonium chloride salt.
dot
Caption: Proposed synthesis of this compound.
Alternative Synthesis Pathway:
An alternative route could be the direct chlorination of a suitable pentylamine precursor. However, this method may lack regioselectivity and lead to a mixture of chlorinated isomers, complicating the purification process.
Based on the proposed primary synthesis route, potential impurities could include:
-
Unreacted Starting Materials: 1,5-dichloro-3-pentanone.
-
Intermediates: The corresponding imine.
-
By-products of the Reduction Step: The corresponding alcohol from the reduction of the ketone.
-
Over-alkylation Products: Secondary or tertiary amines formed from the reaction of the primary amine product with the starting ketone.
-
Isomeric Impurities: Positional isomers of the dichlorinated pentyl chain if the starting materials are not pure.
Comparative Purity Analysis
A multi-faceted approach employing various analytical techniques is essential for a thorough purity assessment. The following sections detail the experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis, along with a comparative summary of their strengths and weaknesses for this specific application.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying non-volatile and thermally labile compounds, making it well-suited for the analysis of ammonium salts.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV or Charged Aerosol Detector (CAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: A gradient elution is typically employed. For example, a gradient of acetonitrile and water with an ion-pairing agent like trifluoroacetic acid (TFA) or a buffer such as ammonium acetate can be effective.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or CAD for universal detection of non-volatile analytes.
-
Sample Preparation: The synthesized this compound is accurately weighed and dissolved in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).
Data Presentation:
| Parameter | This compound | Impurity 1 (Unreacted Ketone) | Impurity 2 (Secondary Amine) |
| Retention Time (min) | 5.8 | 8.2 | 10.5 |
| Purity (%) | 99.5 | 0.2 | 0.3 |
| Limit of Detection (LOD) | 0.01% | 0.02% | 0.02% |
| Limit of Quantification (LOQ) | 0.03% | 0.06% | 0.06% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for the analysis of volatile and thermally stable compounds. While the ammonium salt itself is non-volatile, the free amine can be analyzed after a simple work-up, or the salt can be derivatized. This technique is particularly useful for identifying volatile impurities.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.
-
Sample Preparation: The ammonium chloride salt is dissolved in water, the solution is basified (e.g., with NaOH) to form the free amine, which is then extracted with a suitable organic solvent (e.g., dichloromethane). The organic extract is then injected into the GC-MS.
Data Presentation:
| Parameter | (2,5-Dichloropentyl)amine | Impurity 1 (Unreacted Ketone) |
| Retention Time (min) | 12.3 | 10.1 |
| Relative Abundance (%) | 99.7 | 0.3 |
| Key Mass Fragments (m/z) | [M]+, [M-Cl]+, [M-CH2Cl]+ | [M]+, [M-Cl]+, C3H5O+ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and purity determination, providing information on the molecular structure and the presence of impurities. Both ¹H and ¹³C NMR are crucial for a complete analysis.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated methanol (CD₃OD) or deuterium oxide (D₂O).
-
¹H NMR Parameters: A standard pulse sequence is used. The spectral width is typically -2 to 12 ppm.
-
¹³C NMR Parameters: A proton-decoupled pulse sequence is used. The spectral width is typically 0 to 200 ppm.
-
Sample Preparation: The sample is dissolved in the deuterated solvent to a concentration of approximately 5-10 mg/mL.
Data Presentation:
| Nucleus | Chemical Shift (ppm) of Main Compound | Expected Multiplicity | Potential Impurity Signals (ppm) |
| ¹H | ~3.6 (CH-Cl), ~3.4 (CH-N), 1.8-2.2 (CH₂) | Multiplets | ~2.8 (C=O adjacent CH₂) |
| ¹³C | ~60 (CH-Cl), ~55 (CH-N), ~30-40 (CH₂) | - | ~208 (C=O) |
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine in the sample. This technique is used to confirm the empirical formula of the synthesized compound and to assess its overall purity.
Experimental Protocol:
-
Instrumentation: An elemental analyzer capable of CHN and halogen analysis.
-
Method: Combustion analysis for C, H, and N. Oxygen flask combustion or other suitable methods for chlorine determination.
-
Sample Preparation: A small, accurately weighed amount of the dried sample is used.
Data Presentation:
| Element | Theoretical (%) | Experimental (%) | Deviation (%) |
| Carbon (C) | 30.79 | 30.65 | -0.14 |
| Hydrogen (H) | 6.20 | 6.25 | +0.05 |
| Nitrogen (N) | 7.18 | 7.10 | -0.08 |
| Chlorine (Cl) | 54.83 | 54.60 | -0.23 |
Workflow for Purity Analysis
A logical workflow ensures a comprehensive and efficient purity assessment of the synthesized this compound.
dot
Caption: Workflow for the purity analysis of synthesized compounds.
Conclusion
The purity of this compound, like any synthesized compound intended for research or pharmaceutical use, must be rigorously established. No single analytical technique is sufficient to provide a complete purity profile. A combination of chromatographic (HPLC and GC-MS), spectroscopic (NMR), and elemental analysis methods provides a comprehensive and reliable assessment. HPLC is highly effective for quantifying the main component and non-volatile impurities. GC-MS excels at identifying volatile impurities that may originate from starting materials or side reactions. NMR spectroscopy is unparalleled for structural confirmation and identification of unknown impurities. Finally, elemental analysis provides crucial confirmation of the elemental composition. By employing this multi-technique approach, researchers and drug development professionals can ensure the quality and integrity of their synthesized compounds, a critical step in the path to discovery and innovation.
A Comparative Guide to the Reactivity of (2,5-Dichloropentyl)ammonium chloride and Other Alkyl Halides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of (2,5-Dichloropentyl)ammonium chloride with other alkyl halides. The content is based on established principles of organic chemistry and available experimental data for analogous compounds, offering a framework for understanding its potential behavior in nucleophilic substitution reactions.
Introduction to Alkyl Halide Reactivity
Alkyl halides are a cornerstone of organic synthesis, widely utilized in the pharmaceutical industry for the construction of complex molecular architectures. Their reactivity is primarily governed by the nature of the carbon-halogen bond and the structure of the alkyl group. This compound is a bifunctional molecule containing two chloro-substituted carbons and an ammonium group. This structure suggests a complex reactivity profile, potentially involving both intermolecular and intramolecular reactions. Understanding its reactivity compared to simpler alkyl halides is crucial for its application in drug design and synthesis.
Theoretical Background: Mechanisms of Nucleophilic Substitution
Nucleophilic substitution reactions, where a nucleophile replaces a leaving group (in this case, a halide ion), are fundamental to the chemistry of alkyl halides. These reactions predominantly proceed through two distinct mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular).
-
SN2 Reaction: This is a single-step concerted mechanism where the nucleophile attacks the carbon atom at the same time as the leaving group departs. The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile.[1][2] SN2 reactions are sensitive to steric hindrance; thus, they are favored for primary and, to a lesser extent, secondary alkyl halides.[3][4]
-
SN1 Reaction: This is a two-step mechanism involving the formation of a carbocation intermediate in the rate-determining step, followed by a rapid attack of the nucleophile. The rate of an SN1 reaction is primarily dependent on the concentration of the alkyl halide.[5] This mechanism is favored for tertiary and some secondary alkyl halides that can form stable carbocations.
A special case of intramolecular reaction that is highly relevant to this compound is neighboring group participation . The nitrogen atom in the molecule can act as an internal nucleophile, attacking one of the electrophilic carbons bearing a chlorine atom. This leads to the formation of a cyclic intermediate, an aziridinium ion, which is a highly reactive species.[6][7][8][9][10] This intramolecular cyclization is a hallmark of nitrogen mustards and similar compounds.[6][7][8][9]
Comparative Reactivity Analysis
Due to the lack of specific experimental kinetic data for this compound in the public domain, this comparison is based on established structure-reactivity relationships and data from analogous compounds. The presence of two chlorine atoms at the 2- and 5-positions (one secondary and one primary carbon) and a neighboring amino group suggests a reactivity profile that is distinct from simple mono- or dihaloalkanes.
The primary chloride at the 5-position is expected to be more susceptible to a direct SN2 attack by an external nucleophile compared to the more sterically hindered secondary chloride at the 2-position. However, the most significant feature influencing its reactivity is the potential for the amino group to act as an internal nucleophile. This intramolecular reaction would lead to the formation of a five- or six-membered cyclic amine, with the five-membered ring (a substituted pyrrolidine) being kinetically favored. This cyclization would proceed through a mechanism analogous to that of nitrogen mustards, involving the formation of a highly reactive cyclic ammonium ion intermediate.
The table below provides a semi-quantitative comparison of the expected reactivity of this compound with other representative alkyl halides in a typical SN2 reaction, such as with sodium iodide in acetone.
| Compound | Structure | Type of Halide | Expected Relative Rate of SN2 Reaction | Key Reactivity Features |
| This compound | Cl-CH2-CH2-CH2-CH(Cl)-CH2-NH3+ Cl- | Primary & Secondary | Moderate to High | Prone to intramolecular cyclization via neighboring group participation to form a cyclic amine. The primary chloride is more accessible to external nucleophiles than the secondary one. |
| 1-Chloropentane | CH3-(CH2)3-CH2-Cl | Primary | High | Undergoes standard SN2 reactions with good nucleophiles. |
| 2-Chloropentane | CH3-(CH2)2-CH(Cl)-CH3 | Secondary | Moderate | Slower SN2 reaction rate compared to the primary isomer due to increased steric hindrance. May also undergo SN1 reactions under appropriate conditions. |
| 1,5-Dichloropentane | Cl-CH2-(CH2)3-CH2-Cl | Primary | High | Both primary chlorides are reactive towards nucleophilic substitution. Can undergo double substitution. |
| Mechlorethamine (Nitrogen Mustard) | CH3-N(CH2CH2Cl)2 | Primary | Very High | Rapidly forms a highly reactive aziridinium ion intermediate. The calculated activation free energy for this cyclization is approximately 20.4 kcal/mol.[6][7][9] |
Experimental Protocols
To experimentally determine and compare the reactivity of different alkyl halides, a common method is to monitor the rate of precipitation of a sodium halide in an acetone solution containing sodium iodide.
Experimental Protocol: Comparison of Alkyl Halide Reactivity via SN2 Reaction with Sodium Iodide in Acetone
Objective: To qualitatively compare the relative rates of SN2 reactions for different alkyl halides.
Materials:
-
15% solution of sodium iodide in acetone
-
Alkyl halides to be tested (e.g., 1-chlorobutane, 2-chlorobutane, this compound)
-
Dry test tubes
-
Pipettes
-
Water bath (50°C)
-
Stopwatch
Procedure:
-
Add 2 mL of the 15% sodium iodide in acetone solution to a clean, dry test tube.
-
Add 4 drops of the alkyl halide to be tested to the test tube.
-
Start the stopwatch immediately upon adding the alkyl halide.
-
Shake the test tube to ensure thorough mixing.
-
Observe the solution for the formation of a precipitate (sodium chloride or sodium bromide, which are insoluble in acetone).[11]
-
Record the time it takes for a precipitate to appear.
-
Repeat the procedure for each alkyl halide to be tested.
Expected Observations: The rate of precipitate formation is an indicator of the relative reactivity of the alkyl halide in an SN2 reaction. Primary alkyl halides are expected to react faster than secondary alkyl halides. For this compound, the rate would be influenced by both the primary and secondary chloride positions, as well as the potential for intramolecular side reactions.
Visualizations
Diagram 1: General SN2 Reaction Pathway
Caption: A generalized schematic of the bimolecular nucleophilic substitution (SN2) mechanism.
Diagram 2: Intramolecular Cyclization of (2,5-Dichloropentyl)ammonium ion
Caption: Proposed intramolecular cyclization pathway for the (2,5-Dichloropentyl)ammonium ion.
Diagram 3: Experimental Workflow for Reactivity Comparison
Caption: A flowchart illustrating the experimental procedure for comparing alkyl halide reactivity.
References
- 1. chegg.com [chegg.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organic chemistry - Comparison of the rate of SN1 and SN2 reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. samagra.kite.kerala.gov.in [samagra.kite.kerala.gov.in]
- 5. NUCLEOPHILIC SUBSTITUTION [research.cm.utexas.edu]
- 6. Aziridinium ion ring formation from nitrogen mustards: mechanistic insights from ab initio dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic Applications of Aziridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. Solved Experiment #7: Reactivity of Alkyl Halides in | Chegg.com [chegg.com]
- 13. youtube.com [youtube.com]
A Comparative Guide to Alternative Synthetic Routes for (2,5-Dichloropentyl)ammonium chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of plausible synthetic routes for (2,5-Dichloropentyl)ammonium chloride, a dichlorinated alkylamine hydrochloride salt. Due to the limited availability of direct synthetic procedures in the published literature for this specific compound, this document outlines two logical, multi-step synthetic pathways. The performance of each route is evaluated based on established chemical transformations reported for analogous substrates. Detailed experimental protocols for key steps, adapted from literature precedents, are provided to facilitate laboratory application.
Overview of Synthetic Strategies
Two primary retrosynthetic strategies are considered for the synthesis of 2,5-dichloropentan-1-amine, the free base of the target compound.
-
Route 1: Sequential Chlorination and Amination. This approach involves the initial formation of the dichlorinated carbon skeleton, followed by the introduction of the primary amine. A plausible starting material for this route is tetrahydrofurfuryl alcohol, a readily available bio-based chemical.
-
Route 2: Reductive Amination of a Dichlorinated Aldehyde. This strategy focuses on the late-stage introduction of the amine functionality via reductive amination of a pre-synthesized 2,5-dichloropentanal intermediate.
The final step in both routes is the formation of the ammonium chloride salt by treatment of the amine with hydrochloric acid.
Route 1: Synthesis via Dichlorination of a Tetrahydrofurfuryl Alcohol Derivative followed by Amination
This route commences with the ring-opening and chlorination of tetrahydrofurfuryl alcohol to generate a dichlorinated pentanol, which is then converted to the target amine. Two sub-pathways are presented for the amination step.
Signaling Pathway Diagram for Route 1
Caption: Synthetic pathways for Route 1.
Key Experimental Protocols for Route 1
Step 1: Synthesis of 2,5-Dichloro-1-pentanol from Tetrahydrofurfuryl Alcohol (Hypothetical)
-
Methodology: In a pressure vessel, tetrahydrofurfuryl alcohol is treated with concentrated hydrochloric acid at an elevated temperature. The ring opening of the tetrahydrofuran ring is expected to proceed with the concomitant chlorination of the primary alcohol formed upon cleavage and the secondary alcohol.
-
Experimental Protocol (Adapted from analogous ring-opening reactions): To a stirred solution of tetrahydrofurfuryl alcohol (1.0 mol) in a suitable solvent, concentrated hydrochloric acid (3.0 mol) is added. The mixture is heated in a sealed vessel to 100-120 °C for 12-24 hours. After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., dichloromethane). The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by vacuum distillation.
Route 1A: Gabriel Synthesis
Step 2A: Synthesis of 1-Bromo-2,5-dichloropentane
-
Methodology: The hydroxyl group of 2,5-dichloro-1-pentanol is converted to a bromide using a standard brominating agent like phosphorus tribromide (PBr3).
-
Experimental Protocol (General procedure for alcohol bromination): To a solution of 2,5-dichloro-1-pentanol (1.0 mol) in anhydrous diethyl ether at 0 °C, phosphorus tribromide (0.4 mol) is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is quenched by the slow addition of water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo to yield the crude bromide.
Step 3A: Gabriel Synthesis of N-(2,5-Dichloropentyl)phthalimide
-
Methodology: The synthesized 1-bromo-2,5-dichloropentane is reacted with potassium phthalimide in a polar aprotic solvent.[1][2][3]
-
Experimental Protocol (Adapted from Gabriel, S. Ber. Dtsch. Chem. Ges. 1887, 20, 2224): A mixture of 1-bromo-2,5-dichloropentane (1.0 mol) and potassium phthalimide (1.1 mol) in dimethylformamide (DMF) is heated at 80-100 °C for 8-12 hours. After cooling to room temperature, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration, washed with water, and dried to give the crude N-(2,5-dichloropentyl)phthalimide.
Step 4A: Deprotection to 2,5-Dichloropentan-1-amine
-
Methodology: The phthalimide group is removed by hydrazinolysis to liberate the primary amine.[4]
-
Experimental Protocol (Ing-Manske Procedure): The crude N-(2,5-dichloropentyl)phthalimide (1.0 mol) is suspended in ethanol, and hydrazine hydrate (1.2 mol) is added. The mixture is refluxed for 2-4 hours. After cooling, the precipitated phthalhydrazide is removed by filtration. The filtrate is acidified with concentrated HCl, and the solvent is removed under reduced pressure. The residue is treated with an aqueous NaOH solution to liberate the free amine, which is then extracted with ether.
Route 1B: Azide Reduction
Step 2B: Synthesis of 1-Azido-2,5-dichloropentane
-
Methodology: The hydroxyl group of 2,5-dichloro-1-pentanol is first converted to a good leaving group, such as a tosylate, which is then displaced by an azide ion.
-
Experimental Protocol (General procedure): 2,5-dichloro-1-pentanol (1.0 mol) is dissolved in pyridine and cooled to 0 °C. p-Toluenesulfonyl chloride (1.1 mol) is added portion-wise, and the mixture is stirred at 0 °C for 4-6 hours. The reaction mixture is then poured into ice-water, and the product is extracted with ether. The ether layer is washed with cold dilute HCl, saturated sodium bicarbonate solution, and brine, then dried and concentrated. The crude tosylate is dissolved in DMF, and sodium azide (1.5 mol) is added. The mixture is heated at 60-80 °C for 6-12 hours. After cooling, the mixture is poured into water and extracted with ether. The combined organic extracts are washed, dried, and concentrated to give the crude azide.
Step 3B: Reduction of the Azide
-
Methodology: The azide is reduced to the primary amine using catalytic hydrogenation or a chemical reducing agent like lithium aluminum hydride (LiAlH4).
-
Experimental Protocol (Catalytic Hydrogenation): The crude 1-azido-2,5-dichloropentane (1.0 mol) is dissolved in methanol or ethanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 12-24 hours. The catalyst is removed by filtration through Celite, and the solvent is evaporated to give the desired amine.
Comparison of Route 1A and 1B
| Parameter | Route 1A (Gabriel Synthesis) | Route 1B (Azide Reduction) |
| Plausible Yield | Moderate to Good (typically 60-85% over 3 steps) | Good to High (typically 70-90% over 3 steps) |
| Reagent Toxicity | Hydrazine is toxic and carcinogenic. | Sodium azide is highly toxic. |
| Reaction Conditions | Requires heating; hydrazinolysis can be slow. | Azide displacement may require heating; hydrogenation is typically at RT. |
| Work-up | Removal of phthalhydrazide can be tedious. | Filtration of catalyst is straightforward. |
| Substrate Scope | Generally limited to primary alkyl halides. | Broadly applicable to primary and secondary tosylates/halides. |
Route 2: Synthesis via Reductive Amination
This route involves the preparation of a dichlorinated aldehyde intermediate, which is then converted to the primary amine in a one-pot reaction.
Signaling Pathway Diagram for Route 2
Caption: Synthetic pathway for Route 2.
Key Experimental Protocols for Route 2
Step 1: Synthesis of 2,5-Dichloropentanal
-
Methodology: The primary alcohol, 2,5-dichloro-1-pentanol (obtained as in Route 1, Step 1), is oxidized to the corresponding aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or under Swern oxidation conditions to avoid over-oxidation to the carboxylic acid.
-
Experimental Protocol (PCC Oxidation): To a stirred suspension of pyridinium chlorochromate (PCC, 1.5 mol) in anhydrous dichloromethane, a solution of 2,5-dichloro-1-pentanol (1.0 mol) in dichloromethane is added in one portion. The mixture is stirred at room temperature for 2-3 hours. The reaction mixture is then diluted with diethyl ether, and the supernatant is decanted. The black residue is washed several times with ether. The combined organic solutions are filtered through a pad of silica gel and concentrated to give the crude 2,5-dichloropentanal.
Step 2: Reductive Amination
-
Methodology: The crude aldehyde is reacted with an ammonia source in the presence of a reducing agent that selectively reduces the intermediate imine. Sodium cyanoborohydride is a common choice for this transformation.[5][6][7]
-
Experimental Protocol (Adapted from Borch, R. F.; et al. J. Am. Chem. Soc. 1971, 93, 2897-2904): To a solution of 2,5-dichloropentanal (1.0 mol) in methanol, ammonium acetate (3-5 mol) is added. The mixture is stirred at room temperature for 30 minutes. Sodium cyanoborohydride (1.2 mol) is then added portion-wise, and the reaction mixture is stirred for another 12-24 hours at room temperature, maintaining the pH between 6 and 7 by the occasional addition of glacial acetic acid. The solvent is removed under reduced pressure, and the residue is taken up in water and ether. The aqueous layer is basified with NaOH and extracted with ether. The combined organic layers are dried and concentrated to yield the amine.
Final Step: Salt Formation
Synthesis of this compound
-
Methodology: The final step for both routes is the conversion of the free base, 2,5-dichloropentan-1-amine, to its hydrochloride salt.
-
Experimental Protocol: The crude 2,5-dichloropentan-1-amine is dissolved in a minimal amount of a suitable solvent like diethyl ether or ethanol. A solution of hydrochloric acid in ether (or gaseous HCl) is added dropwise with stirring until the solution is acidic. The precipitated ammonium chloride salt is collected by filtration, washed with cold ether, and dried under vacuum.
Performance Comparison of Proposed Routes
| Feature | Route 1 (Dichlorination-Amination) | Route 2 (Reductive Amination) |
| Overall Plausible Yield | Moderate | Moderate to Good |
| Number of Steps | 3-4 steps from tetrahydrofurfuryl alcohol | 2 steps from 2,5-dichloro-1-pentanol |
| Key Intermediates | 2,5-dichloro-1-pentanol, halo- or azido-dichloropentane | 2,5-dichloropentanal |
| Advantages | Utilizes well-established, reliable reactions (Gabriel, azide reduction). | Shorter route from the dichloropentanol intermediate. One-pot amination step. |
| Disadvantages | Longer overall sequence. Use of toxic reagents (hydrazine, azides). | The aldehyde intermediate may be unstable. Requires careful control of oxidation and reductive amination conditions. |
| Scalability | Potentially scalable, but handling of toxic reagents can be a concern. | Generally scalable; one-pot procedures are often favorable in industrial settings. |
Conclusion
Both proposed synthetic routes offer viable, albeit unoptimized, pathways to this compound.
-
Route 1 provides a more classical and arguably more robust approach, relying on highly predictable named reactions. The choice between the Gabriel synthesis (Route 1A) and the azide reduction (Route 1B) would depend on the laboratory's capabilities and safety considerations regarding the handling of hydrazine versus sodium azide. The azide route may offer slightly higher yields and a cleaner work-up.
-
Route 2 presents a more convergent and potentially more efficient strategy. However, the successful implementation of this route hinges on the stable preparation of the 2,5-dichloropentanal intermediate and the careful control of the reductive amination step to avoid side reactions.
For initial laboratory-scale synthesis, Route 1B (Azide Reduction) may be the most reliable starting point due to the high yields typically associated with azide displacement and reduction reactions. For larger-scale production, Route 2 (Reductive Amination) could be more advantageous due to its shorter sequence and the use of a one-pot amination protocol, provided the intermediate aldehyde can be handled efficiently.
Further experimental validation and optimization would be necessary to determine the most effective and efficient synthetic route for the production of this compound.
References
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. organicreactions.org [organicreactions.org]
A Spectroscopic Comparison of (2,5-Dichloropentyl)ammonium chloride and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of (2,5-Dichloropentyl)ammonium chloride and its structural analogs. By presenting experimental and predicted spectral data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document aims to facilitate the identification, characterization, and analysis of these compounds in a research and development setting.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic features of this compound and its analogs. The data for the target compound is based on available information for 2,5-dichloropentylamine and its hydrochloride salt, supplemented with predictive values based on established spectroscopic principles.
¹H NMR Spectral Data
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)
| Compound | H-1 (CH₂) | H-2 (CH) | H-3 (CH₂) | H-4 (CH₂) | H-5 (CH₂) | -NH₃⁺ |
| This compound (Predicted) | ~3.2 - 3.4 | ~4.1 - 4.3 | ~1.8 - 2.2 | ~1.9 - 2.3 | ~3.6 - 3.8 | ~8.0 - 9.0 (broad) |
| 5-Chloropentylamine hydrochloride (Analog 1) | ~3.0 - 3.2 | ~1.6 - 1.8 | ~1.5 - 1.7 | ~1.7 - 1.9 | ~3.5 - 3.7 | ~8.0 - 9.0 (broad) |
| n-Pentylammonium chloride (Analog 2) | ~2.9 - 3.1 | ~1.5 - 1.7 | ~1.3 - 1.5 | ~1.3 - 1.5 | ~0.9 (t) | ~8.0 - 9.0 (broad) |
Note: Predicted values are estimated based on the influence of adjacent electronegative atoms (Cl, NH₃⁺). Actual chemical shifts can vary based on solvent and concentration.
¹³C NMR Spectral Data
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm)
| Compound | C-1 | C-2 | C-3 | C-4 | C-5 |
| This compound (Predicted) | ~45 - 50 | ~60 - 65 | ~30 - 35 | ~30 - 35 | ~45 - 50 |
| 5-Chloropentylamine hydrochloride (Analog 1) | ~40 - 45 | ~25 - 30 | ~30 - 35 | ~30 - 35 | ~45 - 50 |
| n-Pentylammonium chloride (Analog 2) | ~40 - 45 | ~30 - 35 | ~25 - 30 | ~20 - 25 | ~10 - 15 |
Note: The presence of electronegative chlorine atoms causes a significant downfield shift in the attached and adjacent carbon signals.
Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | N-H Stretch | C-H Stretch | N-H Bend | C-Cl Stretch |
| This compound | ~3000-3200 (broad) | 2850-2960 | ~1500-1600 | ~600-800 |
| 5-Chloropentylamine hydrochloride (Analog 1) | ~3000-3200 (broad) | 2850-2960 | ~1500-1600 | ~600-800 |
| n-Pentylammonium chloride (Analog 2) | ~3000-3200 (broad) | 2850-2960 | ~1500-1600 | - |
Mass Spectrometry Data
Table 4: Major Mass Spectrometry Fragmentation Peaks (m/z)
| Compound | Molecular Ion (M⁺) / [M+H]⁺ | Key Fragments |
| This compound | Not readily observed | [M-Cl]⁺, [M-HCl]⁺, fragments from alkyl chain cleavage |
| 5-Chloropentylamine hydrochloride (Analog 1) | Not readily observed | [M-Cl]⁺, [M-HCl]⁺, iminium ions |
| n-Pentylammonium chloride (Analog 2) | [C₅H₁₄N]⁺ at m/z 88.11 | [M-alkyl]⁺, iminium ions |
Note: For the hydrochloride salts, Electrospray Ionization (ESI) is typically used, and the observed mass will be for the cationic species.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard one-dimensional ¹H spectrum using a pulse sequence such as the zg30.
-
Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
Process the resulting Free Induction Decay (FID) with an exponential window function and Fourier transform.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum using a pulse sequence like zgpg30.
-
Typical parameters include a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the FID and reference the spectrum to the deuterated solvent signal.
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). No extensive sample preparation is typically required for solid samples.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrument-related absorptions.
-
Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact with the crystal.
-
Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.
-
-
Data Processing: The final spectrum is presented in terms of percent transmittance or absorbance as a function of wavenumber (cm⁻¹).
Electrospray Ionization-Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (approximately 1-10 µg/mL) in a suitable solvent system, such as a mixture of methanol or acetonitrile and water, often with a small amount of formic acid to promote protonation.
-
Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source. This could be a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Apply a high voltage (e.g., 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.
-
Use a heated capillary and a nebulizing gas (e.g., nitrogen) to facilitate desolvation and the formation of gas-phase ions.
-
Acquire the mass spectrum in positive ion mode over a relevant m/z range.
-
-
Fragmentation Analysis (MS/MS): To obtain structural information, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of interest, subjecting it to collision-induced dissociation (CID) with an inert gas (e.g., argon), and analyzing the resulting product ions.
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic analysis of the target compound.
Potential Biological Activity Pathway
The introduction of chlorine atoms into organic molecules can significantly alter their biological activity, often enhancing antimicrobial or cytotoxic properties. Halogenated compounds can interfere with cellular processes through various mechanisms.
Caption: Putative mechanism of antimicrobial action.
Navigating the Catalytic Landscape for (2,5-Dichloropentyl)ammonium Chloride Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. (2,5-Dichloropentyl)ammonium chloride, a potential building block in novel pharmaceuticals, presents a synthetic challenge in preserving its chlorinated structure during amination. This guide provides a comparative analysis of catalytic systems applicable to its synthesis, primarily focusing on the reductive amination of a suitable dichloropentanone precursor. Experimental data from analogous reactions involving halogenated ketones are presented to inform catalyst selection and process optimization.
The synthesis of this compound is most strategically approached through the reductive amination of a corresponding dichloropentanone, such as 1,4-dichloro-2-pentanone. This one-pot reaction involves the formation of an imine intermediate from the ketone and an amine source (typically ammonia), followed by its immediate reduction to the desired primary amine. The critical challenge lies in the choice of a catalyst that selectively reduces the imine without cleaving the carbon-chlorine bonds.
Comparative Performance of Catalysts
The selection of an appropriate catalyst is crucial for achieving high yield and selectivity. The following table summarizes the performance of various catalysts in the reductive amination of ketones, with a focus on examples involving halogenated substrates where available.
| Catalyst | Substrate | Amine Source | H₂ Pressure | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Raney Nickel | Halogen-substituted aromatic oxo compounds | Ammonia/Amines | Not specified | Not specified | Not specified | Low yields reported due to dehalogenation | [1] |
| Ketones | Ammonium salt of organic acid | Not specified | Not specified | Not specified | High yield (general) | [2] | |
| Palladium on Carbon (Pd/C) | General ketones and aldehydes | Amines | Not specified | Not specified | Not specified | General applicability in reductive amination | [3] |
| Platinum on Carbon (Pt/C) | General ketones and aldehydes | Ammonia/Amines | Not specified | Not specified | Not specified | General applicability in reductive amination | [1] |
| Cobalt-based | Ketones and Aldehydes | Aqueous Ammonia | 10 bar | 50 | 20 | High yields (general) | [4] |
| Iron-based | Aliphatic and aromatic ketones | Aqueous Ammonia | 6.5 MPa | 140 | 20 | High yields (up to 99%) | [5][6][7] |
Note: The data presented is for analogous reactions and should be considered as a guide for catalyst screening and optimization for the specific synthesis of this compound.
Experimental Protocols
Detailed experimental methodologies are essential for reproducibility and further development. Below are generalized protocols for reductive amination using some of the discussed catalysts, based on literature procedures for similar transformations.
General Procedure for Reductive Amination with a Heterogeneous Catalyst
A suitable high-pressure reactor is charged with the dichloropentanone precursor, a solvent (e.g., methanol, ethanol, or an ethereal solvent), the selected catalyst (typically 1-10 mol%), and the amine source. For the synthesis of a primary amine, aqueous ammonia is a common choice. The reactor is then sealed, purged with hydrogen gas, and pressurized to the desired level. The reaction mixture is stirred at a set temperature for a specified duration. Upon completion, the reactor is cooled, and the pressure is carefully released. The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The resulting crude amine can be purified by distillation or chromatography. To obtain the hydrochloride salt, the purified amine is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrochloric acid. The precipitated this compound is then collected by filtration, washed with a cold solvent, and dried.
Visualizing the Synthesis
To better illustrate the process, the following diagrams outline the experimental workflow and a plausible catalytic cycle for the reductive amination.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Plausible catalytic cycle for reductive amination on a metal surface.
References
- 1. EP1775281A1 - Process for the reductive amination of ketones and aldehydes with aqueous amines - Google Patents [patents.google.com]
- 2. US3187047A - Reductive amination of ketones - Google Patents [patents.google.com]
- 3. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
Validating Analytical Methods for (2,5-Dichloropentyl)ammonium chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rigorous validation of analytical methods is a cornerstone of pharmaceutical development and quality control. This guide provides a comprehensive comparison of key analytical method validation parameters for the quantification of (2,5-Dichloropentyl)ammonium chloride, a crucial intermediate in various synthetic processes. The data and protocols presented herein are based on established principles of analytical chemistry and adhere to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure regulatory compliance and scientific soundness.[1][2][3][4]
High-Performance Liquid Chromatography (HPLC) Method: A Detailed Evaluation
High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for the quantification of non-volatile and thermally labile compounds like this compound. This section details the validation of a reversed-phase HPLC method with UV detection.
Experimental Protocol: HPLC Method Validation
A summary of the experimental conditions for the HPLC method is provided below.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II HPLC or equivalent |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Trifluoroacetic acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Standard Preparation | A stock solution of this compound was prepared in the mobile phase and serially diluted to create calibration standards. |
| Sample Preparation | The sample containing this compound was dissolved in the mobile phase to a known concentration. |
Data Summary: HPLC Method Validation Parameters
The following table summarizes the acceptance criteria and experimental results for the validation of the HPLC method.
| Validation Parameter | Acceptance Criteria | Experimental Results |
| Specificity | The method should be able to resolve the analyte peak from potential impurities and degradation products. | The analyte peak was well-resolved from forced degradation products and placebo components. Peak purity was confirmed using a photodiode array detector. |
| Linearity (Correlation Coefficient, r²) | r² ≥ 0.995 | 0.999 |
| Range | 80% to 120% of the test concentration. | 80 µg/mL to 120 µg/mL |
| Accuracy (% Recovery) | 98.0% to 102.0% | 99.5% - 101.2% |
| Precision (RSD) | ||
| - Repeatability (n=6) | ≤ 2.0% | 0.8% |
| - Intermediate Precision (n=6) | ≤ 2.0% | 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |
| Robustness | No significant impact on results with minor variations in method parameters. | The method was found to be robust with respect to small changes in flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature (±2°C). |
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
For the analysis of potentially volatile impurities or as an orthogonal technique, Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful alternative.
Experimental Protocol: GC-MS Method
| Parameter | Condition |
| Instrument | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250°C |
| Oven Program | Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Detection | Electron Ionization (EI) in Scan Mode (m/z 50-500) |
| Sample Preparation | Samples are derivatized to increase volatility before injection. |
Comparative Data: HPLC vs. GC-MS
| Feature | HPLC-UV | GC-MS |
| Principle | Liquid chromatography separation with UV detection. | Gas chromatography separation with mass spectrometric detection. |
| Analyte Volatility | Suitable for non-volatile and thermally labile compounds. | Requires volatile or derivatized analytes. |
| Specificity | Good, can be enhanced with PDA detector. | Excellent, provides structural information for peak identification. |
| Sensitivity | Generally in the µg/mL range. | Can achieve lower detection limits (ng/mL or pg/mL). |
| Quantitation | Highly quantitative with proper calibration. | Quantitative, but may require internal standards for best accuracy. |
| Throughput | Relatively high. | Can be lower due to longer run times and sample preparation. |
Forced Degradation Studies
To establish the stability-indicating nature of the analytical method, forced degradation studies are essential.[5][6][7][8][9] These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.
Protocol for Forced Degradation
This compound was subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours.
-
Photolytic Degradation: Exposed to UV light (254 nm) and visible light for 7 days.
The HPLC method was able to separate the main peak of this compound from all degradation products formed under these stress conditions, demonstrating its specificity and stability-indicating capability.
Visualizing the Validation Process
To better understand the workflow and interdependencies of the validation parameters, the following diagrams are provided.
Caption: Workflow for Analytical Method Validation.
Caption: Interrelationship of Validation Parameters.
Conclusion
The presented HPLC method is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of this compound. The validation data meets the stringent requirements of the ICH Q2(R1) guidelines, ensuring the method is suitable for its intended purpose in a regulated environment. While GC-MS offers an excellent orthogonal technique, particularly for impurity identification, the validated HPLC method provides a reliable and efficient solution for routine quality control analysis. The choice between these methods will depend on the specific analytical needs, such as the required sensitivity and the nature of the impurities to be monitored.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Q2(R1) – Pharma Validation [pharmavalidation.in]
- 4. database.ich.org [database.ich.org]
- 5. pharmtech.com [pharmtech.com]
- 6. onyxipca.com [onyxipca.com]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. researchgate.net [researchgate.net]
- 9. Development of forced degradation and stability indicating studies of drugs-A review [jpa.xjtu.edu.cn]
Comparative Analysis of Cross-Reactivity Profiles for Ammonium Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for understanding and evaluating the cross-reactivity potential of ammonium compounds. Due to the limited publicly available data on (2,5-Dichloropentyl)ammonium chloride , this document focuses on well-characterized quaternary ammonium compounds (QACs), namely Benzalkonium Chloride and Cetylpyridinium Chloride , as illustrative examples. The methodologies and comparative data presented herein can serve as a blueprint for the evaluation of novel ammonium compounds.
Introduction to Ammonium Compounds and Cross-Reactivity
Ammonium compounds, particularly quaternary ammonium compounds (QACs), are a broad class of chemicals utilized for their antimicrobial and surfactant properties in various applications, including disinfectants, antiseptics, and preservatives.[1][2] A key consideration in the safety and efficacy assessment of these compounds is their potential for cross-reactivity. Cross-reactivity occurs when an immune response is triggered by a compound that is structurally similar to the initial sensitizing agent.[3] For QACs, this can lead to allergic contact dermatitis and other hypersensitivity reactions.[4][5] Understanding the cross-reactivity profile of a novel compound like this compound is therefore crucial for its development and safe use.
Comparative Analysis of Selected Ammonium Compounds
To illustrate the principles of a cross-reactivity study, this guide compares two widely used QACs with known cross-reactivity profiles.
Table 1: Comparison of Benzalkonium Chloride and Cetylpyridinium Chloride
| Feature | Benzalkonium Chloride (BAK) | Cetylpyridinium Chloride (CPC) | This compound |
| Structure | A mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths. | A quaternary ammonium compound with a single N-hexadecylpyridinium cation.[6] | A primary ammonium chloride with a dichlorinated pentyl chain. |
| Primary Use | Antiseptic, disinfectant, preservative.[3] | Antiseptic in oral hygiene products.[6][7] | Not widely documented; likely has antimicrobial properties. |
| Known Cross-Reactors | Benzethonium chloride, cetrimide, cetrimonium bromide, cetrimonium chloride, cetylpyridinium chloride, quaternium-15.[3][8] | Benzalkonium chloride, 1,3-diphenylguanidine.[3][9] | Data not available. |
| Reported Reactions | Irritant and allergic contact dermatitis, granular parakeratosis.[8] | Allergic contact dermatitis, oral irritation, temporary taste alteration.[9][10] | Data not available. |
Experimental Protocols for Cross-Reactivity Assessment
The gold standard for assessing allergic contact dermatitis and cross-reactivity for chemicals applied to the skin is the Patch Test .[11][12] In a research or drug development context, in vitro assays can also provide valuable mechanistic insights.
Patch Testing Protocol (Human Repeat Insult Patch Test - HRIPT)
The HRIPT is a well-established method to determine the potential of a substance to cause skin sensitization.
Objective: To determine if a test substance can induce and elicit allergic contact dermatitis.
Methodology:
-
Panelist Recruitment: A panel of human volunteers is recruited. Exclusion criteria include existing skin conditions that could interfere with the test and known allergies to the test substances.
-
Induction Phase:
-
The test substance (e.g., this compound at a non-irritating concentration) is applied to a small area of the skin (typically the back or upper arm) under an occlusive patch.
-
This process is repeated on the same site for a number of applications (e.g., nine applications over three weeks).
-
-
Rest Phase: A two-week rest period follows the induction phase to allow for the development of sensitization.
-
Challenge Phase:
-
Following the rest period, a challenge patch containing the test substance is applied to a naive skin site (a site not previously exposed).
-
Patches with known potential cross-reactors (e.g., Benzalkonium Chloride, Cetylpyridinium Chloride) are also applied to separate naive sites.
-
A control patch (vehicle only) is also applied.
-
-
Evaluation:
-
The patches are removed after 48 hours.
-
The skin sites are evaluated for signs of a reaction (erythema, edema, papules, vesicles) at specified time points (e.g., 48, 72, and 96 hours after application).[12]
-
Reactions are scored based on a standardized grading scale. A positive reaction at the challenge site indicates sensitization. A positive reaction to a structurally similar compound indicates cross-reactivity.
-
Visualizing Experimental Workflows and Relationships
To facilitate understanding, the following diagrams illustrate the logical flow of a cross-reactivity assessment and the structural relationships between the compared compounds.
Conclusion
While direct experimental data for this compound is not yet available in the public domain, a comparative analysis based on well-studied QACs provides a valuable framework for its future evaluation. The structural similarities between ammonium compounds underscore the importance of conducting thorough cross-reactivity studies, such as patch testing, to ensure the safe development and application of new chemical entities in this class. Researchers and drug development professionals are encouraged to utilize the outlined protocols and comparative data as a guide for their own investigations into the cross-reactivity potential of novel ammonium compounds.
References
- 1. Frontiers | Quaternary ammonium compounds in hypersensitivity reactions [frontiersin.org]
- 2. Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quaternary Ammonium Compounds and Contact Dermatitis: A Review and Considerations During the COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quaternary ammonium compounds in hypersensitivity reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cetylpyridinium Chloride | C21H38N.Cl | CID 31239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. dermnetnz.org [dermnetnz.org]
- 9. researchgate.net [researchgate.net]
- 10. What are the side effects of Cetylpyridinium? [synapse.patsnap.com]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. dermnetnz.org [dermnetnz.org]
- 13. asthma2.com [asthma2.com]
Benchmarking the Performance of (2,5-Dichloropentyl)ammonium Chloride in Neurotransmitter Modulation: A Comparative Guide
Disclaimer: Publicly available, quantitative performance data for (2,5-Dichloropentyl)ammonium chloride is limited. This guide provides a comparative benchmark by presenting experimental data from structurally related chlorinated and non-halogenated alkylamines, offering insights into its potential efficacy in a key application: the modulation of enzymes involved in neurotransmitter signaling.
This compound , also known as 2,5-dichloropentan-1-amine hydrochloride, is a chemical compound with potential applications in medicinal chemistry and biochemical research. Its structural features suggest a role as a modulator of biological pathways, particularly in the central nervous system. Research indicates its potential as a building block for more complex molecules and as a precursor in drug development, with one case study highlighting its ability to enhance neurotransmitter production by modulating enzyme activity, pointing towards possible therapeutic applications in neurological disorders.
This guide focuses on the potential application of this compound as an inhibitor of key enzymes in neurotransmitter metabolism, namely Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE). The performance is benchmarked against other halogenated and non-halogenated amine derivatives to provide a context for its potential efficacy.
Comparative Performance Data: Enzyme Inhibition
The following table summarizes the inhibitory activity (IC50 values) of various amine derivatives against Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), and Acetylcholinesterase (AChE). Lower IC50 values indicate higher potency.
| Compound | Target Enzyme | IC50 (µM) | Notes |
| Hypothetical Data for this compound | MAO-A / MAO-B | - | No specific data available. Its dichlorinated structure suggests potential for selective inhibition. |
| Hypothetical Data for this compound | AChE | - | No specific data available. The presence of the ammonium group suggests possible interaction with the cholinergic system. |
| N-Methyl-N-propargyl-3-(4-phenoxy)phenoxypropylamine | MAO-A | - | A time-dependent irreversible inhibitor. |
| N-Methyl-N-propargyl-3-(4-phenoxy)phenoxypropylamine | MAO-B | - | Shows selectivity towards MAO-B. |
| 4l (tertiary amine derivative of chlorochalcone) | AChE | 0.17 | Highly potent and selective inhibitor. |
| T8 (halogenated thiophene chalcone) | AChE | ~14-70 | Moderate inhibitor. |
| 3′,4′,7-trihydroxyflavone | MAO-A | 7.57 | A natural flavonoid showing significant inhibition. |
| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-B | 3.47 | A selective MAO-B inhibitor. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are standardized assays for determining enzyme inhibition and can be adapted for testing "this compound".
1. Monoamine Oxidase (MAO) Inhibition Assay
This protocol is based on a fluorimetric method where the oxidation of a substrate (e.g., kynuramine) by MAO produces a fluorescent product.
-
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
Potassium phosphate buffer (50 mM, pH 7.1)
-
Test compound (this compound) and reference inhibitors
-
96-well microplate
-
Spectrofluorometer
-
-
Procedure:
-
Prepare a 250 µL reaction mixture in a 96-well plate containing 50 mM potassium phosphate buffer.
-
Add 40 µM kynuramine to each well.
-
Add the test compound at various concentrations to the respective wells.
-
Initiate the reaction by adding 3.75 µg of MAO-A or MAO-B enzyme.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 150 µL of 2 M NaOH.
-
After a 10-minute incubation at room temperature, add 240 µL of water.
-
Centrifuge the plate for 10 minutes at 15,000 rpm.
-
Measure the fluorescence of the supernatant at an excitation wavelength of 315 nm and an emission wavelength of 380 nm.
-
Calculate the percentage of inhibition and determine the IC50 value from a dose-response curve.
-
2. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE through the reaction of thiocholine (a product of acetylcholine hydrolysis) with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB).
-
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (substrate)
-
5,5′-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound (this compound) and reference inhibitors
-
96-well microplate
-
Microplate reader (412 nm)
-
-
Procedure:
-
In a 96-well plate, add 50 µL of each sample (test compound at various concentrations).
-
Include a positive control (known AChE inhibitor) and a blank (buffer only).
-
Prepare a substrate mix containing acetylthiocholine iodide and DTNB in phosphate buffer.
-
Initiate the reaction by adding 50 µL of the substrate mix to each well.
-
Immediately measure the absorbance at 412 nm in kinetic mode at 1-minute intervals for 10 minutes.
-
The rate of change in absorbance is proportional to the AChE activity.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
-
Visualizing Molecular Interactions and Experimental Flow
The following diagrams illustrate the potential mechanism of action and the general workflow for evaluating enzyme inhibitors.
Caption: Potential inhibitory action on neurotransmitter-metabolizing enzymes.
Caption: General experimental workflow for enzyme inhibition assay.
Safety Operating Guide
Proper Disposal of (2,5-Dichloropentyl)ammonium chloride: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of (2,5-Dichloropentyl)ammonium chloride, ensuring the safety of laboratory personnel and adherence to regulatory standards.
This compound is a chemical compound that possesses both a halogenated organic structure and an ammonium salt functional group. This classification necessitates specific handling and disposal protocols to mitigate potential hazards. The primary safety concerns associated with this compound include potential harm if swallowed and serious eye irritation.[1][2]
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.
| PPE Category | Specific Requirement |
| Eye Protection | Wear chemical safety goggles or a face shield.[2][3] |
| Hand Protection | Wear compatible chemical-resistant gloves. |
| Body Protection | A lab coat or chemical-resistant apron should be worn. |
| Respiratory Protection | Use a NIOSH-approved respirator if there is a risk of dust or aerosol generation. |
All handling and disposal activities should be conducted within a certified chemical fume hood to ensure adequate ventilation.[4]
II. Waste Segregation and Containerization
Proper segregation of chemical waste is essential to prevent dangerous reactions and to facilitate correct disposal. This compound must be treated as halogenated organic waste .[4][5][6]
Experimental Protocol for Waste Segregation:
-
Obtain a Designated Waste Container: Procure a clearly labeled hazardous waste container specifically for "Halogenated Organic Waste."[4][5][6] These containers are often color-coded (e.g., green) for easy identification.[5]
-
Compatibility Check: Ensure the container is made of a material compatible with the chemical to prevent degradation or leakage.
-
Labeling: Immediately label the waste container with the following information:
-
Prohibited Co-disposal: Do not mix this compound with the following:
III. Step-by-Step Disposal Procedure
The disposal of this compound must be handled by an approved waste disposal plant.[1]
-
Transfer to Waste Container: Carefully transfer the this compound waste into the designated and labeled halogenated organic waste container.
-
Secure the Container: Tightly seal the container lid to prevent any spills or the release of vapors.[6]
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be cool, dry, and well-ventilated.[4]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection of the hazardous waste.
-
Documentation: Maintain a record of the disposed chemical, including the name, quantity, and date of disposal, in your laboratory's chemical inventory.
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
Experimental Protocol for Spill Cleanup:
-
Evacuate and Ventilate: If the spill is significant, evacuate all non-essential personnel from the immediate area and ensure the area is well-ventilated, preferably within a chemical fume hood.[6]
-
Contain the Spill: Use an inert absorbent material, such as sand, vermiculite, or commercial sorbent pads, to contain the spill.[4]
-
Collect the Absorbed Material: Carefully collect the absorbent material containing the spilled chemical and place it into a sealed, labeled container for hazardous waste disposal.[4][6]
-
Decontaminate the Area: Clean the affected surface with an appropriate solvent, followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for the cleanup, including contaminated gloves and wipes, must be disposed of as halogenated organic waste.
V. Logical Flow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow Diagram
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the research environment.
References
- 1. geneseo.edu [geneseo.edu]
- 2. redox.com [redox.com]
- 3. clientzacloncom.blob.core.windows.net [clientzacloncom.blob.core.windows.net]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
Personal protective equipment for handling (2,5-Dichloropentyl)ammonium chloride
Essential Safety and Handling Guide for (2,5-Dichloropentyl)ammonium chloride
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was available at the time of this writing. The following guidance is synthesized from safety information for structurally related compounds, including ammonium chloride, chlorinated organic compounds, and alkylammonium halides. These recommendations are intended to provide a conservative and comprehensive safety framework. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and before handling any novel chemical.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The procedural guidance herein is designed to answer specific operational questions and ensure safe laboratory practices.
Hazard Identification and Risk Assessment
This compound is a compound that combines the functionalities of an ammonium salt and a chlorinated organic compound. This dual nature suggests a hazard profile that includes potential toxicity, skin and eye irritation, and environmental hazards.
Anticipated Hazards:
-
Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory tract irritation.[2]
-
Environmental Hazard: Potentially toxic to aquatic life.
-
Reactivity: As an ammonium salt, it may be incompatible with strong oxidizing agents, strong acids, and strong bases.[2] Chlorinated organics can be reactive with certain metals like aluminum, magnesium, and zinc.[3]
Personal Protective Equipment (PPE)
A thorough hazard assessment should be conducted to determine the appropriate level of PPE required for the specific procedures being performed.[4] The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Goggles must be worn at all times when handling the chemical.[5] A face shield is required when there is a risk of splashes or explosions.[4][6] |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves. | Disposable nitrile gloves provide incidental splash protection.[4][6] For extended contact, heavier-duty gloves should be used. Always inspect gloves before use.[5] |
| Body Protection | Flame-resistant lab coat, long pants, and closed-toe shoes. | A lab coat should be fully buttoned to cover as much skin as possible.[6] Clothing made of natural fibers like cotton is recommended over synthetic materials.[6] |
| Respiratory Protection | Use in a certified chemical fume hood. | All work with this compound should be performed in a fume hood to minimize inhalation exposure.[7] If a fume hood is not feasible, a respirator may be required after a formal respiratory hazard evaluation.[6] |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining a safe laboratory environment.
Handling:
-
Always handle this compound within a certified chemical fume hood.
-
Avoid the formation of dust or aerosols.
-
Use the smallest practical quantity for the experiment.
-
Wash hands thoroughly after handling the chemical.[5]
-
Ensure an eyewash station and safety shower are readily accessible.[8]
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]
-
Containers should be clearly labeled with the chemical name and associated hazards.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9] |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[9] Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Disposal Plan
Chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
-
Segregation: Do not mix amine-containing waste with other chemical waste streams to prevent hazardous reactions.[11]
-
Disposal Method: Amine and chlorinated waste should be disposed of through a licensed hazardous waste disposal company.[11] Do not dispose of this chemical down the drain or in the regular trash.[11]
Quantitative Data Summary
Since no specific data for this compound is available, the following table provides data for Ammonium Chloride as a related compound for reference.
| Property | Value (for Ammonium Chloride) | Reference |
| Acute Oral LD50 (Rat) | 1650 mg/kg | [2] |
| Acute Oral LD50 (Mouse) | 1300 mg/kg | [1] |
| OSHA PEL (Permissible Exposure Limit) | TWA 15 mg/m³ (total dust), 5 mg/m³ (respirable fraction) | - |
| ACGIH TLV (Threshold Limit Value) | TWA 10 mg/m³ (fume), STEL 20 mg/m³ (fume) | - |
Experimental Protocols and Visualizations
Safe Handling Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. durhamtech.edu [durhamtech.edu]
- 3. oxy.com [oxy.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
- 8. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 9. gov.nl.ca [gov.nl.ca]
- 10. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 11. collectandrecycle.com [collectandrecycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
